Fenoprofen Calcium hydrate
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Fenoprofen's exact mode of action is unknown, but it is thought that prostaglandin synthetase inhibition is involved. Fenoprofen has been shown to inhibit prostaglandin synthetase isolated from bovine seminal vesicles. LIKE ASPIRIN, FENOPROFEN INHIBITS PROSTAGLANDIN SYNTHETASE, BUT SIGNIFICANCE OF THIS ACTION IN RELATION TO CLINICAL EFFECTS PRODUCED IS NOT KNOWN. |
|---|---|
CAS-Nummer |
71720-56-4 |
Molekularformel |
C30H30CaO8 |
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |
InChI |
InChI=1S/2C15H14O3.Ca.2H2O/c2*1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;;/h2*2-11H,1H3,(H,16,17);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
LZPBLUATTGKZBH-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.O.[Ca+2] |
Aussehen |
Solid powder |
Siedepunkt |
168-171 °C @ 0.11 MM HG |
Color/Form |
VISCOUS OIL |
melting_point |
168-171 |
Andere CAS-Nummern |
71720-56-4 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
31879-05-7 (Parent) 29679-58-1 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Slight (calcium salt) 8.11e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fenoprofen Fenoprofen Calcium Fenoprofen Dihydrate, Calcium Salt Fenoprofen, Anhydrous, Calcium Salt Nalfon Nalgesic |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fenoprofen Calcium Hydrate: A Technical Deep-Dive into Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class, exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with fenoprofen calcium hydrate's interaction with COX-1 and COX-2. A comprehensive understanding of these interactions is crucial for its application in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][4]
Introduction
This compound is a well-established NSAID used for the management of pain and inflammation.[5][6] Its primary mechanism of action is the inhibition of prostaglandin synthesis, which is achieved by blocking the activity of the cyclooxygenase (COX) enzymes.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response.[1] Fenoprofen non-selectively inhibits both isoforms.[1][4]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate |
| Molecular Formula | C30H30CaO8 |
| Molecular Weight | 558.65 g/mol |
| CAS Number | 71720-56-4 |
| Physical State | Solid |
Mechanism of Action: Cyclooxygenase Inhibition
Fenoprofen's therapeutic effects, including its anti-inflammatory, analgesic, and antipyretic properties, are attributed to its inhibition of both COX-1 and COX-2 enzymes.[2][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
The Arachidonic Acid Cascade and Prostaglandin Synthesis
The inhibition of COX enzymes by fenoprofen occurs within the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by either the cyclooxygenase or lipoxygenase pathways. The COX pathway, the target of fenoprofen, leads to the production of various prostaglandins that are involved in both physiological and pathological processes.
Quantitative Data on Cyclooxygenase Inhibition
| Enzyme | IC50 (µM) | Source |
| COX-1 (Bovine) | 4.01 | Drug Central[9] |
| COX-2 | Data not available |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols for COX Inhibition Assays
The following is a generalized protocol for an in vitro colorimetric COX inhibition assay, which can be adapted to determine the IC50 values of fenoprofen for both COX-1 and COX-2. This method measures the peroxidase activity of the COX enzyme.
Materials and Reagents
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Hemin (Cofactor)
-
COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Arachidonic Acid (Substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Chromogenic substrate)
-
This compound
-
96-well microplate
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare all solutions as required by the specific assay kit or protocol.
-
Create a series of dilutions of this compound in the assay buffer.
-
-
Assay Plate Setup:
-
To appropriate wells of a 96-well plate, add the assay buffer, hemin solution, and either the COX-1 or COX-2 enzyme solution.
-
Add the various dilutions of fenoprofen to the inhibitor wells.
-
Add buffer in place of the inhibitor for the 100% activity control wells.
-
Prepare background wells containing all components except the enzyme.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and incubate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add the TMPD solution to all wells.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 590 nm using a microplate reader. Kinetic readings are often preferred.
-
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of COX inhibition for each concentration of fenoprofen compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the fenoprofen concentration and use non-linear regression analysis to determine the IC50 value.
-
Pharmacokinetics
Fenoprofen calcium is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[10] It has a relatively short half-life of approximately 3 hours.[7] The drug is extensively metabolized in the liver, and about 90% is excreted in the urine.[7]
Clinical Significance and Therapeutic Applications
The inhibition of COX enzymes by fenoprofen leads to a reduction in the synthesis of prostaglandins that mediate inflammation, pain, and fever. This makes it an effective treatment for the symptoms of rheumatoid arthritis and osteoarthritis.[1][4]
Conclusion
This compound is a non-selective COX inhibitor that effectively reduces the production of prostaglandins, thereby providing relief from pain and inflammation. The quantitative data on its inhibitory activity and the detailed understanding of the experimental protocols for its evaluation are essential for both basic research and clinical applications. Further studies to determine a precise and comparative IC50 value for fenoprofen against COX-2 under standardized conditions would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenoprofen calcium dihydrate | COX | TargetMol [targetmol.com]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Kinetic basis for selective inhibition of cyclo-oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of inhibition of isoforms of cyclooxygenase (COX-1, COX-2) in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Fenoprofen Calcium hydrate, a widely used non-steroidal anti-inflammatory drug (NSAID). The document details a green synthetic approach, comprehensive characterization methodologies, and the drug's mechanism of action, presented with clarity for researchers and professionals in drug development.
Introduction to this compound
Fenoprofen is a propionic acid derivative that functions as an analgesic and anti-inflammatory agent.[1] Its calcium salt, specifically the dihydrate form (C₃₀H₃₀CaO₈), is utilized for managing mild to moderate pain and alleviating symptoms of arthritis.[2] Fenoprofen exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain signaling.[1][3] It is a non-selective inhibitor of both COX-1 and COX-2.[3]
Synthesis of this compound
Several synthetic routes for Fenoprofen Calcium have been developed. This guide focuses on a modern, environmentally friendly "green" synthesis method that avoids the use of organic solvents in the final salt formation step.
Green Synthesis Approach
A recent advancement in the synthesis of Fenoprofen Calcium dihydrate involves a single-step salt formation process using calcium carbonate in an aqueous medium.[4] This method is noted for being scalable, economical, and eco-friendly compared to prior art that often utilized organic solvents like ethanol or acetone with calcium salts such as calcium chloride or calcium hydroxide.[4]
The overall synthesis can be visualized as a multi-step process culminating in the final salt formation. A generalized synthetic pathway is outlined below.
Experimental Protocol: Green Synthesis of Fenoprofen Calcium Dihydrate
This protocol is adapted from a scalable and environmentally friendly method.[4]
Materials:
-
Fenoprofen (free acid)
-
Calcium Carbonate (CaCO₃)
-
Deionized Water
-
Ethyl acetate
-
6N Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge Fenoprofen (free acid) and deionized water.
-
Addition of Calcium Carbonate: Slowly add Calcium Carbonate to the slurry under stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by HPLC, starting material should be NMT 2.0%).[4]
-
Work-up:
-
Cool the reaction mass to room temperature.
-
Adjust the pH to 2 with 6N Hydrochloric Acid.
-
Extract the acidic mass with Ethyl acetate (3x volume).
-
Combine the organic layers and wash with saturated brine solution.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
-
-
Final Product: The resulting product is Fenoprofen Calcium Dihydrate, with an expected purity of NLT 99.0%.[4]
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and crystalline structure of the synthesized this compound.
Spectroscopic Characterization
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3367 | O-H stretching (hydrated water) |
| ~3065, ~3039 | Aromatic C-H stretching |
| ~1557 | Asymmetric and symmetric stretching of -O-C=O |
| ~1163, ~1071 | C-O-C asymmetric ether stretching |
| 933-696 | Aromatic out-of-plane bending |
Table 1: Key IR absorption bands for Fenoprofen Calcium Dihydrate.[5]
NMR spectroscopy provides detailed information about the molecular structure.
¹H NMR (DMSO-d₆, δ ppm):
-
~1.3 (d): -CH₃ protons
-
~3.6 (q): -CH proton
-
6.8-7.4 (m): Aromatic protons
¹³C NMR (DMSO-d₆, δ ppm):
-
~26.38: -CH₃
-
~58.11: -CH
-
116.86 - 157.43: Aromatic and carboxyl carbons
Table 2: Approximate ¹H and ¹³C NMR chemical shifts for Fenoprofen.[4]
Mass spectrometry is used to determine the molecular weight of the compound. For Fenoprofen, the molecular ion peak would be observed at m/z corresponding to its molecular weight (242.27 g/mol for the free acid).[1]
Chromatographic Analysis
Reverse-phase HPLC is a standard method for determining the purity of Fenoprofen Calcium and quantifying any related substances or impurities.
| Parameter | Condition |
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of Acetonitrile, Water, and an acid (e.g., Acetic or Phosphoric acid)[6][7] |
| Flow Rate | ~1.5 - 2.0 mL/min[6] |
| Detection | UV at ~270-272 nm[6][7][8] |
| Column Temperature | ~30°C[7] |
Table 3: Typical HPLC parameters for Fenoprofen Calcium analysis.
Crystallographic and Thermal Analysis
PXRD is a crucial technique to confirm the crystalline form of the dihydrate.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 9.28 | 9.52 | 100 |
| 14.04 | 6.30 | 35 |
| 15.54 | 5.70 | 25 |
| 18.62 | 4.76 | 40 |
| 20.68 | 4.29 | 30 |
Table 4: Principal peaks in the X-ray powder diffraction pattern of (±)-Fenoprofen Calcium Dihydrate.[9]
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior, including the dehydration process of the hydrate.[10]
Experimental Protocols for Characterization
Preparation of Solutions:
-
Mobile Phase: Prepare the mobile phase as a degassed mixture of acetonitrile, water, and phosphoric acid (e.g., 50:49.6:0.4).[6]
-
Diluting Solution: Prepare a mixture of methanol and water (e.g., 70:30).[6]
-
Standard Solution: Accurately weigh and dissolve USP Fenoprofen Calcium RS in the diluting solution to obtain a known concentration (e.g., ~0.7 mg/mL).[6]
-
Assay Preparation: Accurately weigh about 70 mg of the synthesized Fenoprofen Calcium, transfer to a 100-mL volumetric flask, add 0.5 mL of 0.5 N HCl and 2 mL of acetone to dissolve, then dilute to volume with the diluting solution.[6]
Chromatographic Procedure:
-
Set up the HPLC system according to the parameters in Table 3.
-
Inject equal volumes (e.g., 20 µL) of the Standard and Assay preparations into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Calculate the purity based on the peak area of Fenoprofen in the Assay preparation relative to the Standard preparation.
Mechanism of Action
Fenoprofen's therapeutic effect stems from its inhibition of prostaglandin synthesis.[11] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3]
By non-selectively inhibiting both COX-1 and COX-2, Fenoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain.[3] The inhibition of COX-1 is also associated with potential gastrointestinal side effects.[3]
Conclusion
This guide has detailed a modern, green synthetic route for this compound and outlined a comprehensive analytical strategy for its characterization. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the development and analysis of this important NSAID. The use of scalable, eco-friendly synthesis and robust characterization techniques ensures the production of high-quality active pharmaceutical ingredients.
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. jpionline.org [jpionline.org]
- 9. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Fenoprofen Calcium Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the crystal structure of Fenoprofen Calcium dihydrate, a non-steroidal anti-inflammatory drug (NSAID). A thorough understanding of its solid-state properties is critical for drug development, formulation, stability, and bioavailability. This document synthesizes crystallographic data, experimental methodologies, and structural details to serve as a key resource for professionals in the pharmaceutical sciences.
Crystallographic Data Summary
The crystal structure of racemic (±)-Fenoprofen Calcium dihydrate has been elucidated primarily through single-crystal and powder X-ray diffraction techniques. The compound crystallizes in a monoclinic system. Key crystallographic data are summarized in the tables below for easy reference and comparison.
Table 1: Unit Cell Parameters for Fenoprofen Calcium Dihydrate
| Parameter | Value (Room Temperature)[1] | Value (-100 °C)[1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 19.018 | Not explicitly stated |
| b (Å) | 7.738 | Not explicitly stated |
| c (Å) | 19.472 | Not explicitly stated |
| β (°) | 91.66 | Not explicitly stated |
| Z (formula units/cell) | 4 | 4 |
Table 2: Coordination Environment of the Calcium Ion
| Coordinated Atom | Number of Bonds | Description |
| Oxygen (from water) | 2 | Two coordinating oxygens are provided by two water molecules.[2][3] |
| Oxygen (from carboxylate) | 4 | Four oxygens are provided by the carboxylate groups of four separate fenoprofen anions.[2][3] |
| Total Coordination | 6 | Each calcium ion is coordinated to a total of six oxygen atoms.[2][3] |
Experimental Protocols
The determination of the crystal structure and physicochemical properties of Fenoprofen Calcium dihydrate involves a multi-technique approach. The following sections detail the methodologies employed.
Single-Crystal X-ray Diffraction (SC-XRD)
The definitive three-dimensional arrangement of atoms in the crystal lattice was determined using single-crystal X-ray diffraction.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of Fenoprofen Calcium in an appropriate solvent system. While specific solvent systems are not detailed in the provided literature, this is a standard method.
-
Data Collection: A single crystal is mounted on a goniometer and cooled to a low temperature (e.g., -100 °C) to minimize thermal vibrations of the atoms.[1] Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to best fit the experimental data. This process yields the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline material, confirm phase purity, and determine unit cell parameters at different conditions (e.g., room temperature).
-
Sample Preparation: A finely ground powder of Fenoprofen Calcium dihydrate is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The diffractogram for crystalline fenoprofen calcium dihydrate shows its strongest diffraction peak as a split peak centered around 6.3° 2θ, with other peaks at 19.8° and 20.5° 2θ.[4][5]
-
Data Analysis: The resulting powder pattern is indexed to determine the unit cell parameters.[1] Rietveld refinement can be used to refine the crystal structure against the powder diffraction data.[1]
Thermal Analysis
Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study the dehydration and hydration behavior of the material.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify phase transitions, such as dehydration.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is used to quantify the loss of water molecules upon heating. The activation energy for dehydration has been determined to be 309 kJ/mol in the 50-60 °C range and 123 kJ/mol in the 60-80 °C range, suggesting two distinct environments for the water molecules in the crystal lattice.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for the characterization of the crystal structure of Fenoprofen Calcium dihydrate.
Structural Insights and Implications
The crystal structure reveals that the calcium ion acts as a bridge, coordinated by carboxylate groups from four different fenoprofen anions and two water molecules.[2][3] This intricate network of interactions defines the packing of the molecules in the crystal lattice. The presence of two distinct water molecule environments, as suggested by thermal analysis, is a key feature of the dihydrate form.[2][3] One water molecule is situated in a more polar region between carboxylate groups, while the other resides in a less polar environment.[2] This has implications for the dehydration process, which occurs in a stepwise manner.
Understanding the crystal structure of Fenoprofen Calcium dihydrate is paramount for controlling its physical properties. Factors such as crystal habit, particle size, and crystalline form can significantly impact the dissolution rate and, consequently, the bioavailability of the drug product. Furthermore, knowledge of the hydrated and anhydrous forms is crucial for developing stable formulations and predicting their behavior under various storage conditions. The generation of hollow crystals of Fenoprofen Calcium dihydrate has been shown to increase the dissolution rate, highlighting the importance of crystal engineering in optimizing drug delivery.[6]
References
- 1. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties and Stability of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and stability profile of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API). All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided for key analytical methods.
Chemical and Physical Properties
This compound is the calcium salt of (±)-2-(3-phenoxyphenyl)propanoic acid. It is a white crystalline powder. The dihydrate form is commonly used in pharmaceutical formulations for the management of mild to moderate pain and for the relief of symptoms associated with rheumatoid arthritis and osteoarthritis.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | References |
| Chemical Name | α-methyl-3-phenoxy-benzeneacetic acid, calcium salt, dihydrate | |
| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O (Dihydrate) | |
| C₁₅H₁₃O₃ · 1/2Ca [H₂O] | ||
| C₃₀H₃₀CaO₈ | [2] | |
| Molecular Weight | 558.65 g/mol (Dihydrate) | |
| 279.3 g/mol | ||
| 522.60 g/mol | [3] | |
| CAS Number | 71720-56-4 | |
| Melting Point | >94°C (decomposes) | [2] |
| pKa | 4.5 at 25°C | |
| Solubility | DMF: 33 mg/mL | |
| DMSO: 33 mg/mL | ||
| DMSO:PBS (pH 7.2) (1:8): 0.11 mg/mL | ||
| Ethanol: Soluble | [4] | |
| Water: Slightly soluble |
Mechanism of Action
Fenoprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX enzymes, fenoprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[1]
Stability Profile
The stability of this compound has been evaluated through forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[6][7]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
| Stress Condition | Observations | References |
| Acid Hydrolysis | No significant degradation observed. | [6][7] |
| Base Hydrolysis | No significant degradation observed. | [6][7] |
| Oxidative | Degradation was observed. | [6][7] |
| Thermal | No significant degradation observed. | [6][7] |
| Photolytic | No significant degradation observed in the solid state. Photodegradation products of other profens have been identified. | [3][6][7] |
| Humidity | Hygroscopic. Dehydration of the dihydrate to a monohydrate can occur. | [2][8] |
Degradation Pathways
While this compound is relatively stable, degradation can occur under specific conditions.
-
Oxidative Degradation: The primary degradation pathway appears to be oxidation. While specific degradation products for fenoprofen are not extensively detailed in the reviewed literature, studies on similar profens like ketoprofen and ibuprofen suggest that oxidation can lead to the formation of hydroxylated derivatives and cleavage of the propionic acid side chain.[2][9]
-
Photodegradation: Although solid-state fenoprofen is largely photostable, solutions of other NSAIDs have been shown to degrade upon exposure to light, often through decarboxylation and oxidation, forming various photoproducts.[3][10][11]
-
Dehydration: The dihydrate form can lose water molecules upon heating, a process that has been studied using thermal analysis techniques.[8] This dehydration can impact the physical properties of the API.
Storage and Handling
Based on its stability profile, the following storage and handling recommendations are advised:
-
Store in a well-ventilated, dry place in a tightly sealed container.[12]
-
Protect from light.
-
For solutions, especially in solvents like DMSO, it is recommended to store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage and to use fresh DMSO due to its hygroscopic nature.[12][13]
Experimental Protocols
Accurate and precise analytical methods are crucial for the quality control of this compound. Stability-indicating methods are particularly important to separate the intact drug from any potential degradation products.
Stability-Indicating HPLC/UPLC Method
A validated stability-indicating method is essential for assay and impurity determination. The following protocol is a composite based on several published methods.[6][7][14]
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoprofen: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
- 5. Analgesic - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aquatic photolysis of ketoprofen generates products with photosensitizing activity and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
In Vitro Activity of Fenoprofen Calcium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) from the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the in vitro activity of its hydrated calcium salt form, Fenoprofen Calcium hydrate. The information presented herein is intended to support research, discovery, and development efforts within the scientific and pharmaceutical communities.
Core Mechanisms of Action
This compound exerts its effects through multiple mechanisms of action at the cellular level. Primarily, it functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Beyond its classical NSAID activity, Fenoprofen also acts as a positive allosteric modulator of melanocortin receptors (MCRs).[6] Furthermore, it has been identified as an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARα.[7] These interactions suggest a broader pharmacological profile for Fenoprofen, with potential implications for its therapeutic applications.
Quantitative In Vitro Activity
The in vitro bioactivity of this compound has been quantified across various assays, demonstrating its effects on cell proliferation and enzyme inhibition.
| Assay Type | Cell Line/Target | Parameter | Value (µM) |
| Antiproliferative Activity | HT-29 (Human Colorectal Adenocarcinoma) | IC50 | 240[7] |
| Antiproliferative Activity | DID-1 | IC50 | 300[7] |
| Antiproliferative Activity | SW480 (Human Colon Adenocarcinoma) | IC50 | 360[7] |
| Cyclooxygenase Inhibition | COX-1 | IC50 | Data not available |
| Cyclooxygenase Inhibition | COX-2 | IC50 | Data not available |
Key In Vitro Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Antiproliferative Activity (Sulforhodamine B Assay)
This protocol outlines the determination of cell proliferation and cytotoxicity.
Workflow:
Caption: SRB Assay Workflow for Antiproliferative Activity.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and incubate to allow for attachment.
-
Treatment: Expose cells to a range of concentrations of this compound for a predetermined period (e.g., 6 days).[7]
-
Cell Fixation: Gently wash the cells and fix them with 10% (w/v) trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.[7]
-
Washing: Remove unbound SRB by washing with 1% acetic acid.[7]
-
Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to measure the inhibitory activity of Fenoprofen against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Compound Preparation: Prepare purified COX-1 and COX-2 enzymes and a dilution series of this compound.
-
Reaction Initiation: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: Quantify the production of a specific prostaglandin (e.g., PGE2) using an enzyme-linked immunosorbent assay (ELISA) or other suitable detection method.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the Fenoprofen concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the assessment of Fenoprofen's effect on the ERK1/2 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293T) and treat with this compound at various concentrations and time points.[6][8]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
PPARα and PPARγ Activation Assay (Reporter Gene Assay)
This protocol describes a method to quantify the activation of PPARα and PPARγ by Fenoprofen.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line and co-transfect with a PPAR expression vector (for PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with various concentrations of this compound.
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity).
-
Data Analysis: Normalize the reporter gene activity to a control and calculate the fold activation. Determine the half-maximal effective concentration (EC50) from the dose-response curve.
Signaling Pathway Interactions
This compound has been shown to modulate several key signaling pathways in vitro.
Cyclooxygenase (COX) Pathway Inhibition
As a non-selective COX inhibitor, Fenoprofen blocks the conversion of arachidonic acid to prostaglandins by both COX-1 and COX-2.
Caption: Inhibition of the COX pathway by Fenoprofen.
ERK1/2 Signaling Pathway Activation
Fenoprofen has been observed to stimulate the activation of the ERK1/2 signaling cascade.[6][8]
References
- 1. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Fenoprofen Calcium Hydrate: A Technical Guide for Pain and Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID) from the propionic acid class, has a long-standing history in the management of pain and inflammation associated with rheumatic diseases. This technical guide provides an in-depth overview of fenoprofen calcium hydrate for professionals in research and drug development. The document details its mechanism of action, pharmacokinetic profile, and summarizes preclinical and clinical evidence of its efficacy. Standardized experimental protocols for evaluating its analgesic and anti-inflammatory properties are provided, alongside visualizations of its primary signaling pathway and experimental workflows to facilitate a comprehensive understanding of its pharmacological effects.
Introduction
This compound is the calcium salt of fenoprofen, a well-established NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1] It is primarily indicated for the relief of mild to moderate pain and for managing the signs and symptoms of rheumatoid arthritis and osteoarthritis.[2] Like other NSAIDs, its therapeutic effects are attributed to the inhibition of prostaglandin synthesis, key mediators in the inflammatory cascade. This guide serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound in the context of pain and inflammation research.
Mechanism of Action
The primary mechanism of action of fenoprofen calcium is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins.
By inhibiting both COX isoforms, fenoprofen reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation, such as swelling, and reducing the perception of pain.[2]
Signaling Pathway
The following diagram illustrates the prostaglandin biosynthesis pathway and the inhibitory action of fenoprofen.
References
Fenoprofen Calcium hydrate as a non-steroidal anti-inflammatory drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is commercially available as Fenoprofen Calcium hydrate and is indicated for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its pharmacological profile, physicochemical characteristics, and key experimental methodologies relevant to its evaluation.
Physicochemical Properties
This compound is the dihydrate calcium salt of fenoprofen.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | calcium;bis(2-(3-phenoxyphenyl)propanoate);dihydrate | [3] |
| Molecular Formula | C₃₀H₃₀CaO₈ | [3] |
| Molecular Weight | 558.6 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Solubility | Slightly soluble in water | [1] |
| pKa | 4.5 | [1] |
Mechanism of Action
The primary mechanism of action of fenoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] By inhibiting these enzymes, fenoprofen blocks the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] While fenoprofen is known to be "essentially nonselective," specific IC50 values for its inhibition of COX-1 and COX-2 are not consistently reported in publicly available literature.[5] The inhibition of prostaglandin synthesis accounts for both the therapeutic effects and some of the adverse effects of fenoprofen, particularly those related to the gastrointestinal tract due to the inhibition of COX-1, which is involved in maintaining the gastric mucosa.[4]
Pharmacokinetics
The pharmacokinetic profile of fenoprofen is characterized by rapid absorption and a relatively short half-life.
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration. | [1] |
| Peak Plasma Concentration (Cmax) | ~50 µg/mL (after a 600 mg dose) | [1] |
| Time to Peak (Tmax) | ~2 hours | [1] |
| Protein Binding | ~99% (primarily to albumin) | [6] |
| Metabolism | Extensively metabolized in the liver to fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. | [6] |
| Elimination Half-life | ~3 hours | [6] |
| Excretion | Primarily in the urine (~90% of a single oral dose within 24 hours). | [6] |
Synthesis and Formulation
Synthesis
The synthesis of this compound can be achieved through various chemical routes. A common method involves the following key steps:
-
Reaction of m-phenoxybenzyl chloride with sodium cyanide: This step forms m-phenoxyacetonitrile.
-
Alkylation: The m-phenoxyacetonitrile is then alkylated to introduce the propionic acid side chain.
-
Hydrolysis: The resulting nitrile is hydrolyzed to the carboxylic acid, fenoprofen.
-
Salt Formation: Fenoprofen is then reacted with a calcium salt, such as calcium hydroxide or calcium chloride, in an aqueous or solvent medium to form Fenoprofen Calcium.[7]
-
Hydration and Purification: The product is then purified and crystallized to obtain the dihydrate form.[7]
A greener synthesis route has also been reported using calcium carbonate in an aqueous medium, avoiding the use of organic solvents.
Formulation
Fenoprofen Calcium is typically formulated into oral capsules.[1] The capsules contain fenoprofen calcium dihydrate equivalent to a specific amount of fenoprofen (e.g., 200 mg or 400 mg).[1]
Commonly Used Excipients in Fenoprofen Calcium Capsules: [1]
-
Diluent: Cellulose
-
Disintegrant: Crospovidone
-
Lubricant: Magnesium stearate
-
Glidant: Talc
-
Wetting Agent: Sodium lauryl sulfate
-
Capsule Shell: Gelatin, Titanium dioxide, and various colorants (e.g., iron oxides, FD&C Blue No. 1, FD&C Red No. 40).
Experimental Protocols
Preclinical Evaluation
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of NSAIDs.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used. Animals are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of fenoprofen.
-
Drug Administration: The test compound (fenoprofen), standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[8]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group, and V_t is the mean increase in paw volume in the treated group.
This test is commonly used to screen for peripheral analgesic activity.
Protocol:
-
Animals: Swiss albino mice (20-25 g) are often used.
-
Grouping: Animals are divided into a control group (vehicle), a standard group (e.g., diclofenac sodium 50 mg/kg), and test groups receiving different doses of fenoprofen.
-
Drug Administration: The test compound, standard drug, or vehicle is administered orally or intraperitoneally 30-60 minutes prior to the injection of acetic acid.
-
Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg body weight.[5]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, typically 15-30 minutes.[6]
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group using the formula: % Inhibition = [ (W_c - W_t) / W_c ] x 100 Where W_c is the mean number of writhes in the control group, and W_t is the mean number of writhes in the treated group.
Clinical Evaluation: Rheumatoid Arthritis
Clinical trials for NSAIDs in rheumatoid arthritis are typically randomized, double-blind, and placebo- or active-controlled studies.
Typical Trial Design: [2]
-
Patient Population: Patients with a confirmed diagnosis of active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria).
-
Study Design: A common design is a multi-center, randomized, double-blind, parallel-group or crossover study.
-
Treatment Arms:
-
Fenoprofen Calcium (e.g., 400-600 mg, 3-4 times daily)
-
Placebo
-
Active Comparator (e.g., another NSAID like aspirin or naproxen)
-
-
Duration: The treatment period can range from a few weeks to several months.
-
Efficacy Endpoints:
-
Primary Endpoint: Improvement in the American College of Rheumatology (ACR) response criteria (e.g., ACR20, ACR50, ACR70), which measure improvements in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, disability, and an acute-phase reactant (e.g., C-reactive protein or erythrocyte sedimentation rate).
-
Secondary Endpoints: Changes in individual components of the ACR criteria, duration of morning stiffness, and quality of life assessments.
-
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests (e.g., complete blood count, liver function tests, renal function tests), and vital signs.
Conclusion
This compound is a well-established NSAID with a clear mechanism of action and a predictable pharmacokinetic profile. Its efficacy in managing pain and inflammation associated with rheumatic conditions is supported by extensive preclinical and clinical data. This technical guide provides a foundational understanding of its key characteristics and the experimental methodologies used in its evaluation, serving as a valuable resource for researchers and professionals in the field of drug development. Further research to precisely quantify its COX-1/COX-2 inhibitory profile would provide a more complete understanding of its pharmacological nuances.
References
- 1. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Fenoprofen Calcium Hydrate: In Vivo Experimental Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vivo experimental models utilizing Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The information compiled herein is intended to guide researchers in the effective design and execution of preclinical studies to evaluate the anti-inflammatory, analgesic, and other pharmacological properties of this compound.
Mechanism of Action
Fenoprofen is a propionic acid derivative that, like other NSAIDs, primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Prostaglandins sensitize afferent nerves and potentiate the action of other inflammatory mediators like bradykinin.[4] By reducing prostaglandin synthesis, Fenoprofen alleviates the cardinal signs of inflammation and pain.[4]
Recent research has also uncovered additional mechanisms of action for Fenoprofen. It has been identified as a positive allosteric modulator of melanocortin receptors (MCRs), specifically MC3R, MC4R, and MC5R. This modulation leads to biased signaling, selectively activating the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway without affecting the canonical cAMP signaling pathway.[5][6][7] This ERK1/2 activation may contribute to its anti-arthritic properties.[5][8] Furthermore, Fenoprofen has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha and PPAR-gamma, which may also contribute to its anti-inflammatory effects by down-regulating the production of leukotriene B4.[8]
Data Presentation
The following tables summarize quantitative data from various in vivo experimental models investigating the efficacy, toxicity, and pharmacokinetics of this compound.
Table 1: Anti-Inflammatory Efficacy Data
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | Not Specified | Not Specified | Investigated as a model sensitive to NSAIDs.[9][10] | [9][10] |
| K/BxN Serum Transfer Arthritis | Mouse | 10 mg/kg | i.p. (twice daily) | Reduced paw volume and disease incidence.[5][7] | [5][7] |
| Collagen-Induced Arthritis | Rat | 40 mg/kg/day | Not Specified | Partially suppressed paw swelling.[7] | [7] |
Table 2: Analgesic Efficacy Data
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference(s) |
| Acetic Acid-Induced Writhing | Mouse | 21 mg/kg | Oral gavage | 46.2% inhibition of writhing and stretching.[11] | [11] |
| Formalin Test | Mouse | 21 mg/kg | Oral gavage | Demonstrated potent analgesia against inflammatory pain.[11] | [11] |
Table 3: Toxicology Data
| Animal Model | Endpoint | Dosage | Administration Route | Key Findings | Reference(s) |
| Hypothermic-Restraint Stress | Mouse | 21 mg/kg | Oral gavage | Caused an ulcer index of approximately 79 mm².[11] | [11] |
Table 4: Pharmacokinetic Data
| Species | Dosage | Administration Route | Cmax | tmax | AUC (0-12 hr) | Bioavailability | Reference(s) |
| Human | 60 - 300 mg | Oral | Dose-proportional | Not Specified | Dose-proportional | Not Specified | [12] |
| Rat | Not Specified | Oral | Not Specified | Not Specified | Not Specified | 40% | [13] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the evaluation of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of NSAIDs.[1][14]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment (oral gavage needles, syringes)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the experiment.[14]
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin 5-10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.
-
Drug Administration: Administer the vehicle, this compound, or positive control orally via gavage one hour before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[15]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group.
Protocol 2: Acetic Acid-Induced Writhing in Mice
This model is a common method for evaluating the peripheral analgesic activity of compounds.[5][17]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 1% Tween-80 in saline)
-
Acetic acid (0.6% or 0.7% v/v in distilled water)[18]
-
Observation chambers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental environment.
-
Grouping: Randomly assign mice to experimental groups (n=6-8 per group):
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (e.g., Diclofenac Sodium 10 mg/kg)[19]
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally or intraperitoneally 30-60 minutes before acetic acid injection.[17][20]
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of acetic acid solution intraperitoneally.[18]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.[18][20]
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition of writhing) is calculated as: [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.
Protocol 3: Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established model of rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[21]
Materials:
-
Male Lewis or Wistar rats
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
-
Calipers for measuring paw thickness
-
Scoring system for arthritis severity
Procedure:
-
Immunization (Day 0): Emulsify type II collagen in CFA. Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 7 or 21): Administer a booster injection of type II collagen emulsified in IFA.[22]
-
Treatment Initiation: Begin administration of this compound or vehicle daily, starting from the day of the booster immunization or upon the first signs of arthritis.
-
Clinical Assessment: Monitor the animals regularly for signs of arthritis.
-
Arthritis Score: Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 4 = severe inflammation with joint deformity). The maximum score per animal is 16.[4]
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers every 2-3 days.[21]
-
Body Weight: Record the body weight of the animals regularly.
-
-
Termination and Analysis: At the end of the study (e.g., day 28-35), animals are euthanized. Hind paws can be collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion. Serum can be collected to measure inflammatory cytokine levels.
-
Data Analysis: Compare the arthritis scores, paw thickness, and body weight changes between the treated and control groups. Histological and cytokine data can also be statistically analyzed.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. inotiv.com [inotiv.com]
- 2. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linear pharmacokinetics of orally administered fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajpp.in [ajpp.in]
- 18. saspublishers.com [saspublishers.com]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. academicjournals.org [academicjournals.org]
- 21. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Fenoprofen Calcium Hydrate
These application notes provide detailed methodologies for the quantitative analysis of Fenoprofen Calcium hydrate, a non-steroidal anti-inflammatory drug (NSAID). The following protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of Fenoprofen Calcium in bulk drug and pharmaceutical formulations.[1] This method separates Fenoprofen from its impurities and degradation products, ensuring accurate measurement.
Quantitative Data Summary: HPLC Method Parameters
| Parameter | Reported Values | References |
| Column | Enable C18 (250mm x 4.6mm, 5µm) or equivalent C8/C18 | [2][3] |
| Mobile Phase | Methanol:Acetonitrile (80:20 v/v); Acetonitrile:Water:Phosphoric Acid (50:49.6:0.4) | [3][4] |
| Flow Rate | 1.5 mL/min to 2.0 mL/min | [2][4] |
| Detection Wavelength | 270 nm or 272 nm | [1][2][4] |
| Injection Volume | 20 µL | [2][4] |
| Column Temperature | Ambient (~25°C) or 30°C | [1][2] |
| Linearity Range | 10 - 80 µg/mL | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 99.4% - 100.8% | [1] |
| Precision (% RSD) | < 2.0% | [1][4] |
Experimental Protocol: RP-HPLC Quantification
This protocol outlines the steps for the quantitative determination of Fenoprofen Calcium using a Reverse-Phase HPLC (RP-HPLC) method.
A. Materials and Reagents:
-
Fenoprofen Calcium Reference Standard (RS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (if required for mobile phase pH adjustment)
-
0.45 µm membrane filter
B. Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250mm x 4.6mm, 5µm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
C. Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Methanol and Acetonitrile (80:20 v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Column Temperature: Ambient.[3]
-
Detection: UV at 270 nm.[3]
-
Injection Volume: 20 µL.
D. Procedure:
-
Standard Solution Preparation (e.g., 40 µg/mL):
-
Accurately weigh about 40 mg of Fenoprofen Calcium RS into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and sonicate for 10-15 minutes.
-
Dilute to volume with the mobile phase and mix well.
-
Pipette 10 mL of this solution into another 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Assay (Sample) Preparation:
-
Accurately weigh a quantity of the sample (e.g., powdered tablets or bulk drug) equivalent to about 40 mg of Fenoprofen Calcium and transfer to a 100 mL volumetric flask.
-
Follow the same dissolution and dilution steps as for the Standard Solution.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times (e.g., n=5) to check for system suitability (precision, tailing factor). The relative standard deviation for replicate injections should not be more than 2.0%.[4]
-
Inject the standard and sample solutions in duplicate.
-
Record the chromatograms and measure the peak area responses for the Fenoprofen peak.
-
-
Calculation:
-
Calculate the percentage of Fenoprofen Calcium in the sample using the following formula:
-
Workflow Diagram: HPLC Quantification
Caption: Workflow for Fenoprofen Calcium quantification by HPLC.
UV-Visible Spectrophotometry
UV-Visible Spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of Fenoprofen Calcium.[5][6] This technique is based on the measurement of the absorbance of Fenoprofen Calcium at its wavelength of maximum absorption (λmax).
Quantitative Data Summary: UV-Vis Spectrophotometry Parameters
| Parameter | Reported Values | References |
| Solvent/Diluent | Phosphate Buffer (pH 6.8) | [5][6] |
| Wavelength (λmax) | 270 nm | [5][6] |
| Linearity Range | 10 - 80 µg/mL | [5][6] |
| Correlation Coefficient (r²) | 0.9924 | [5][6] |
| Accuracy (% Recovery) | 99.93% - 100.11% | [5][6] |
| Precision (% RSD) | < 2.0% | [5][6] |
| Limit of Detection (LOD) | 5.209 µg/mL | [5][6] |
| Limit of Quantification (LOQ) | 15.78 µg/mL | [5][6] |
Experimental Protocol: UV-Vis Spectrophotometry
This protocol describes the steps for building a calibration curve and quantifying Fenoprofen Calcium in a sample.
A. Materials and Reagents:
-
Fenoprofen Calcium Reference Standard (RS)
-
Phosphate Buffer, pH 6.8
-
Deionized Water
B. Equipment:
-
UV-Visible Spectrophotometer (dual beam)
-
Quartz cuvettes (1 cm path length)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
C. Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Fenoprofen Calcium RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Phosphate Buffer (pH 6.8). Mix thoroughly.
-
-
Preparation of Calibration Standards:
-
Preparation of Sample Solution:
-
Accurately weigh a sample quantity equivalent to 10 mg of Fenoprofen Calcium and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Phosphate Buffer (pH 6.8).
-
Further dilute this solution with the buffer to obtain a final concentration within the calibration range (e.g., 40 µg/mL).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to determine the λmax, which should be approximately 270 nm.[5][6]
-
Set the instrument to measure absorbance at 270 nm.
-
Use Phosphate Buffer (pH 6.8) as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.99.[5][6]
-
Determine the concentration of the sample solution using its absorbance and the regression equation.
-
Calculate the amount of Fenoprofen Calcium in the original sample.
-
Workflow Diagram: UV-Vis Spectrophotometry
Caption: Workflow for Fenoprofen Calcium quantification by UV-Vis.
Titrimetric Method for Calcium Content
The United States Pharmacopeia (USP) provides a titrimetric method for determining the calcium content in Fenoprofen Calcium.[4] This method involves a complexometric titration with edetate disodium (EDTA).
Quantitative Data Summary: Titrimetry
| Parameter | Specification | Reference |
| Titrant | 0.05 M Edetate Disodium (EDTA) VS | [4] |
| Indicator | Hydroxy Naphthol Blue | [4] |
| Endpoint | Titrate to a distinct blue color | [4] |
| Acceptance Criteria | 7.3% - 8.0% Calcium (calculated on the anhydrous basis) | [4] |
| Equivalency | 1 mL of 0.05 M EDTA is equivalent to 2.004 mg of Ca | [4] |
Experimental Protocol: Calcium Titration
This protocol is adapted from the USP monograph for Fenoprofen Calcium.[4]
A. Materials and Reagents:
-
Fenoprofen Calcium sample
-
Edetate Disodium (EDTA), 0.05 M Volumetric Solution (VS)
-
Sodium Hydroxide solution (1 in 10)
-
Hydroxy Naphthol Blue indicator
-
Alcohol (e.g., Ethanol)
-
Deionized Water
B. Equipment:
-
150 mL Beaker
-
50 mL Burette
-
50 mL Volumetric flask
-
Analytical balance
C. Procedure:
-
Test Solution Preparation:
-
Accurately weigh about 750 mg of Fenoprofen Calcium into a 50 mL volumetric flask.
-
Dissolve in alcohol, using heat if necessary.
-
Cool to room temperature, dilute to volume with alcohol, and mix well.
-
-
Titration:
-
In a 150 mL beaker, combine 70 mL of water, 2 mL of sodium hydroxide solution (1 in 10), and approximately 0.3 g of hydroxy naphthol blue indicator.
-
Add about 1 mL of the Test Solution to the beaker.
-
Titrate this mixture with 0.05 M EDTA VS until a clear blue endpoint is reached.
-
Accurately transfer 10.0 mL of the Test Solution into the titrated solution.
-
Continue the titration with 0.05 M EDTA VS to a distinct blue endpoint.
-
-
Calculation:
-
Record the volume of EDTA used in the second titration step.
-
Calculate the percentage of calcium (Ca) in the portion of Fenoprofen Calcium taken using the formula:
Where:
-
V is the volume of EDTA consumed in the second titration (in mL).
-
M is the molarity of the EDTA solution (~0.05 M).
-
40.08 is the atomic weight of Calcium.
-
5 is a dilution factor (since 10 mL of a 50 mL solution was used).
-
W is the initial weight of the Fenoprofen Calcium sample (in mg), corrected for water content if necessary.
-
-
Workflow Diagram: Titrimetric Analysis
Caption: Workflow for Calcium content determination by Titrimetry.
References
Application Notes and Protocols for HPLC Analysis of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Fenoprofen Calcium hydrate by High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated methods and pharmacopeial guidelines to ensure accuracy, precision, and robustness in the determination of Fenoprofen Calcium in bulk drug substances and pharmaceutical formulations.
Introduction
Fenoprofen Calcium is a non-steroidal anti-inflammatory drug (NSAID) used for the relief of mild to moderate pain and for the management of signs and symptoms of rheumatic diseases. Accurate and reliable analytical methods are crucial for quality control during drug development and manufacturing. This document details a robust HPLC method for the assay of Fenoprofen Calcium and the determination of its related substances.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP or equivalent)
-
This compound Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Acetic Acid (glacial, analytical reagent grade)
-
Phosphoric Acid (analytical reagent grade)
-
Hydrochloric Acid (0.5 N)
-
Acetone (analytical reagent grade)
-
Gemfibrozil (for resolution solution)
Equipment
-
HPLC system equipped with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions
Two primary methods are presented below, a standard HPLC method and an Ultra-Performance Liquid Chromatography (UPLC) method for faster analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method A: USP General Method | Method B: Stability-Indicating RP-HPLC | Method C: Rapid RP-HPLC |
| Column | L7 packing (C8), 4.6 mm x 15 cm, 5 µm | YMC Pack C8, 250 x 4.6 mm, 5 µm[1] | Enable C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (50:49.6:0.4) | Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20) | Methanol:Acetonitrile (80:20 v/v) |
| Flow Rate | ~2 mL/min[2] | 1.5 mL/min[1] | 1.5 mL/min |
| Detection Wavelength | 272 nm[2] | 270 nm[1] | 270 nm |
| Injection Volume | 20 µL[2] | 20 µL[1] | Not Specified |
| Column Temperature | 30 °C | 30 °C[1] | Ambient (25 °C) |
Table 2: UPLC Chromatographic Conditions for Related Substances
| Parameter | UPLC Method |
| Column | BEH C18, 100 x 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient Elution:A: Water:Acetic Acid (980:20)B: Acetonitrile:Acetic Acid (980:20) |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
Preparation of Solutions
2.4.1. Diluting Solution (for USP Method)
Prepare a suitable diluting solution as specified in the relevant USP monograph.
2.4.2. Standard Solution
Accurately weigh about 70 mg of USP Fenoprofen Calcium RS into a 100-mL volumetric flask.[2] Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2] Dilute to volume with the Diluting solution and mix well.[2]
2.4.3. Sample Solution (Bulk Drug)
Accurately weigh about 70 mg of Fenoprofen Calcium into a 100-mL volumetric flask.[2] Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone and sonicate to dissolve.[2] Dilute to volume with the Diluting solution and mix well.[2]
2.4.4. Sample Solution (Tablets)
Weigh and finely powder not fewer than 20 tablets.[3] Transfer an accurately weighed portion of the powder, equivalent to about 600 mg of fenoprofen, to a 250-mL volumetric flask.[3] Add 50 mL of 0.5 N hydrochloric acid and sonicate for 10 minutes, with occasional shaking.[3] Dilute with acetone to volume, sonicate for another 10 minutes, and stir for an additional 30 minutes.[3] Further dilute as needed to achieve a final concentration within the linear range of the method.[3] Filter the solution through a 0.45 µm syringe filter before injection.
2.4.5. Resolution Solution (for USP Method)
Prepare a solution containing about 1 mg/mL each of Fenoprofen Calcium and gemfibrozil in the Diluting solution.[2]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the fenoprofen peak[2] |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the standard solution[2] |
| Resolution (R) | Not less than 8 between the fenoprofen and gemfibrozil peaks (for USP method)[2] |
Procedure
Separately inject equal volumes (e.g., 20 µL) of the standard solution and the sample solution into the chromatograph.[2] Record the chromatograms and measure the peak areas for the fenoprofen peaks.
Calculation
Calculate the percentage of Fenoprofen Calcium in the sample using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Concentration_Standard / Concentration_Sample) * 100
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[4][5]
Table 4: Summary of Method Validation Data
| Parameter | Typical Results |
| Linearity Range | 10 - 80 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 99.4% - 100.8%[4] |
| Precision (% RSD) | System Precision: 0.69%Method Precision: 0.5%[4] |
| Limit of Detection (LOD) | 2.082 µg/mL[4] |
| Limit of Quantification (LOQ) | 6.92 µg/mL[4] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of Fenoprofen Calcium.
This application note provides a comprehensive guide for the HPLC analysis of this compound. For further details, refer to the cited literature and official pharmacopeial monographs. Adherence to good laboratory practices is essential for obtaining accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. Fenoprofen Calcium Tablets [drugfuture.com]
- 4. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 5. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Dissolution Testing of Fenoprofen Calcium Hydrate Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and anti-inflammatory properties in treating conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] The calcium salt, specifically Fenoprofen Calcium hydrate, is a common form used in oral solid dosage forms. Due to its poor water solubility, dissolution testing is a critical quality control parameter to ensure drug release and bioavailability.[4] This document provides detailed protocols for the dissolution testing of this compound tablets based on United States Pharmacopeia (USP) guidelines and other published methods.
Data Presentation: Dissolution Parameters
The following tables summarize the key quantitative parameters for the dissolution testing of this compound tablets.
Table 1: USP General Chapter <711> Dissolution Method for Fenoprofen Calcium Tablets
| Parameter | Specification |
| Apparatus | USP Apparatus 1 (Basket) |
| Rotation Speed | 100 rpm[5] |
| Dissolution Medium | 1000 mL of pH 7.0 phosphate buffer[5] |
| Temperature | 37 ± 0.5 °C |
| Time | 60 minutes[5] |
| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of fenoprofen (C15H14O3) is dissolved in 60 minutes.[5] |
Table 2: Alternative Dissolution Methods from Published Literature
| Parameter | Method 1 | Method 2 |
| Apparatus | USP Apparatus 2 (Paddle)[6] | USP Apparatus 2 (Paddle)[7] |
| Rotation Speed | 50 rpm[6] | Not Specified |
| Dissolution Medium | 900 mL of pH 6.8 phosphate buffer[6] | 900 mL of pH 7.4 phosphate buffer[7] |
| Temperature | 37 ± 0.5 °C[6] | 37 ± 2 °C[7] |
| Timepoints | Specified intervals (e.g., 10, 20, 30, 45, 60 min) | Predefined intervals[7] |
| Analytical Method | UV-Vis Spectrophotometry at 270 nm[6] | UV-Vis Spectrophotometry at 272 nm[7] |
Experimental Protocols
USP Dissolution Testing Protocol for Fenoprofen Calcium Tablets
This protocol is based on the official USP monograph for Fenoprofen Calcium Tablets.[5]
3.1.1. Materials and Equipment
-
Dissolution Test Station (USP Apparatus 1 - Basket)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
Fenoprofen Calcium Tablets
-
USP Fenoprofen Sodium RS (Reference Standard)
-
Potassium phosphate, monobasic
-
Sodium hydroxide
-
Deionized water
3.1.2. Preparation of Solutions
-
pH 7.0 Phosphate Buffer (Dissolution Medium): Prepare a solution of monobasic potassium phosphate in water. Adjust the pH to 7.0 with sodium hydroxide.
-
Standard Solution Preparation: Accurately weigh a quantity of USP Fenoprofen Sodium RS and dissolve in the Dissolution Medium to obtain a known concentration of about 60 µg/mL.[5]
3.1.3. Dissolution Procedure
-
Place 1000 mL of the Dissolution Medium in each vessel of the dissolution apparatus.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Place one Fenoprofen Calcium tablet in each basket.
-
Start the apparatus and operate at 100 rpm.[5]
-
After 60 minutes, withdraw a sample from each vessel and filter promptly.
3.1.4. Sample Analysis
-
Dilute the filtered sample with the Dissolution Medium as necessary to fall within the linear range of the spectrophotometer. For example, transfer 10.0 mL of the filtrate to a 100-mL volumetric flask and dilute to volume with the Dissolution Medium.[5]
-
Measure the absorbance of the sample solution and the Standard Solution at the wavelength of maximum absorbance (approximately 270 nm), using the Dissolution Medium as the blank.[5]
3.1.5. Calculation of Results
Calculate the percentage of the labeled amount of fenoprofen (C15H14O3) dissolved using the following formula:
Where:
-
AU = Absorbance of the sample solution
-
AS = Absorbance of the Standard solution
-
CS = Concentration of USP Fenoprofen Sodium RS in the Standard solution (in mg/mL)
-
V = Volume of the Dissolution Medium (in mL)
-
MW_fenoprofen = Molecular weight of fenoprofen (242.28 g/mol )[5]
-
MW_fenoprofen_sodium = Molecular weight of anhydrous fenoprofen sodium (264.26 g/mol )[5]
-
LC = Label claim of fenoprofen in the tablet (in mg)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the USP dissolution testing protocol for this compound tablets.
Caption: Workflow for USP Dissolution Testing of this compound Tablets.
References
- 1. drugs.com [drugs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fenoprofen Calcium Salt Hydrate - Analytical Standard for Drug Analysis at Best Price [nacchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Fenoprofen Calcium Tablets [drugfuture.com]
- 6. journals.uran.ua [journals.uran.ua]
- 7. jpionline.org [jpionline.org]
Application Notes & Protocols for the Oral Delivery of Fenoprofen Calcium Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is utilized for its analgesic and antipyretic properties.[1][2] The dihydrate form of its calcium salt is employed in managing mild to moderate pain and alleviating symptoms associated with inflammatory disorders like arthritis.[2] As a Biopharmaceutics Classification System (BCS) Class II drug, fenoprofen is characterized by low solubility and high permeability, presenting a challenge in formulation development to enhance its dissolution rate and bioavailability.[3]
These application notes provide comprehensive protocols for the formulation of Fenoprofen Calcium hydrate into various oral dosage forms, including mouth-dissolving tablets and floating tablets. The methodologies detailed herein are based on established scientific literature and aim to guide researchers in developing robust and effective oral delivery systems for this active pharmaceutical ingredient (API).
Pre-formulation Studies
Prior to formulation, a thorough characterization of the this compound API and its interaction with potential excipients is crucial.
Physicochemical Characterization of this compound
A fundamental understanding of the API's properties is the first step in formulation development.
Protocol 1: API Characterization
-
Organoleptic Properties: Visually inspect the powder for its color and appearance. Note any characteristic odor.
-
Solubility Analysis:
-
Qualitatively assess the solubility of this compound in various solvents, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and different pH buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3][4]
-
Quantitatively determine the solubility by adding an excess amount of the drug to a known volume of the solvent. Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24 hours. Filter the suspension, dilute the filtrate appropriately, and analyze the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Melting Point Determination: Determine the melting point of the API using a calibrated melting point apparatus.[4]
-
Particle Size and Morphology: Analyze the particle size distribution and morphology of the API powder using techniques like laser diffraction or microscopy.
Drug-Excipient Compatibility Studies
Ensuring the compatibility of the API with chosen excipients is critical for the stability and performance of the final dosage form.
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
-
Prepare physical mixtures of this compound with individual excipients in a 1:1 ratio.
-
Obtain the FTIR spectra of the pure API, pure excipients, and the physical mixtures over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the physical mixtures with those of the individual components. The absence of new peaks or significant shifts in the characteristic peaks of the API indicates compatibility.
Formulation Strategies and Protocols
Based on the desired drug release profile and patient compliance goals, various oral dosage forms can be developed.
Mouth-Dissolving Tablets (MDTs) via Spray Drying and Direct Compression
MDTs are advantageous for patients with difficulty swallowing and for achieving rapid onset of action. The spray drying technique can be employed to prepare solid dispersions, enhancing the solubility of poorly water-soluble drugs like Fenoprofen.[5][6]
Protocol 3: Preparation of MDTs using Spray-Dried Solid Dispersions
-
Preparation of the Solid Dispersion:
-
Dissolve Fenoprofen Calcium dihydrate, a carrier like β-cyclodextrin, and skimmed milk powder in a suitable solvent (e.g., distilled water).[5][6]
-
Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (e.g., inlet temperature, feed rate, and atomization pressure).
-
Collect the resulting solid dispersion powder.
-
-
Micromeritic Evaluation of the Powder Blend:
-
Tablet Compression:
-
Compress the powder blend into tablets using a single-punch or rotary tablet press.[8]
-
-
Post-Compression Evaluation:
-
In-Vitro Dissolution Studies:
-
Perform dissolution testing using a USP Type II (paddle) apparatus in a suitable dissolution medium (e.g., phosphate buffer pH 6.8).[9] Collect samples at predetermined time intervals and analyze for drug release.
-
Floating Tablets via Direct Compression
Floating drug delivery systems are designed to prolong the gastric residence time of the dosage form, which can be beneficial for drugs that are absorbed in the stomach or upper small intestine.
Protocol 4: Formulation of Floating Tablets
-
Powder Blending:
-
Blend this compound with gas-generating agents (e.g., sodium bicarbonate), hydrophilic polymers (e.g., HPMC K100M, Xanthan gum), and other standard tablet excipients.[4]
-
-
Micromeritic Characterization:
-
Assess the flow properties of the powder blend as described in Protocol 3.2.[4]
-
-
Tablet Compression:
-
Compress the blend into tablets using the direct compression method.[4]
-
-
Post-Compression Evaluation:
-
In addition to the tests mentioned in Protocol 3.4, evaluate the floating lag time and total floating duration.
-
-
In-Vitro Dissolution Studies:
-
Conduct dissolution studies in a medium simulating gastric fluid (e.g., 0.1 N HCl) using a USP Type II apparatus.[4]
-
Data Presentation
Quantitative data from the formulation and evaluation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Physicochemical Properties of this compound
| Parameter | Result |
|---|---|
| Appearance | White crystalline powder[1][4] |
| Odor | Distinctive[4] |
| Solubility in Water | Sparingly soluble/Insoluble[3][4] |
| Solubility in Ethanol | Soluble[4] |
| Solubility in DMSO | Soluble[4] |
| Melting Point (°C) | ~171°C[4] |
Table 2: Micromeritic Properties of Powder Blends
| Formulation Code | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Hausner's Ratio | Angle of Repose (°) |
|---|---|---|---|---|---|
| F1 | |||||
| F2 | |||||
| F3 |
Data to be filled from experimental results.
Table 3: Post-Compression Parameters of Formulated Tablets
| Formulation Code | Hardness ( kg/cm ²) | Weight Variation (mg) | Drug Content (%) | Disintegration Time (sec) | Friability (%) |
|---|---|---|---|---|---|
| T1 | |||||
| T2 | |||||
| T3 |
Data to be filled from experimental results.
Table 4: In-Vitro Dissolution Profile of this compound Formulations
| Time (min) | Formulation 1 (% Drug Release) | Formulation 2 (% Drug Release) | Formulation 3 (% Drug Release) |
|---|---|---|---|
| 5 | |||
| 10 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 |
Data to be filled from experimental results.
Visualizations
Diagrams illustrating workflows and relationships can aid in understanding the experimental processes.
Caption: General workflow for this compound oral formulation.
Caption: Workflow for Mouth-Dissolving Tablet (MDT) preparation.
References
- 1. drugs.com [drugs.com]
- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpionline.org [jpionline.org]
- 5. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchtrend.net [researchtrend.net]
Application Notes and Protocols for Fenoprofen Calcium Hydrate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID), is primarily known for its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[1][2] Recent research has unveiled a broader mechanism of action, positioning Fenoprofen as a valuable tool for in vitro studies beyond its anti-inflammatory properties. Notably, it acts as a positive allosteric modulator of melanocortin receptors (MCRs) and an activator of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[3][4] These diverse activities suggest its potential in investigating various cellular processes, including proliferation, apoptosis, and signal transduction.
This document provides detailed application notes and protocols for the use of Fenoprofen Calcium hydrate in cell culture assays, enabling researchers to explore its multifaceted effects on cellular signaling and function.
Mechanism of Action
This compound exerts its effects through several key mechanisms:
-
COX Inhibition: As a traditional NSAID, Fenoprofen non-selectively inhibits both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. This action underlies its anti-inflammatory and analgesic properties.[1]
-
Melanocortin Receptor Modulation: Fenoprofen acts as a positive allosteric modulator at melanocortin receptors MC3R, MC4R, and MC5R.[5][6] It enhances the signaling of these receptors without directly competing with the natural agonist.[3] This modulation can selectively activate the ERK1/2 signaling cascade without engaging the canonical cAMP pathway.[3][6]
-
PPAR Activation: Fenoprofen is an efficient activator of both PPARα and PPARγ.[4] Activation of these nuclear receptors can influence a wide range of cellular processes, including lipid metabolism, inflammation, and cell differentiation.[7][8] PPARγ activation, in particular, has been linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9]
Data Presentation
Antiproliferative Activity of Fenoprofen
| Cell Line | Cell Type | IC50 (µM) |
| HT-29 | Human Colorectal Adenocarcinoma | 240 |
| DID-1 | 300 | |
| SW480 | Human Colon Adenocarcinoma | 360 |
Data sourced from reference[4].
Activation of ERK1/2 Signaling by Fenoprofen
| Melanocortin Receptor | Optimal Concentration for max ERK1/2 Activation (µM) | Cell Line |
| MC3R | 3 - 10 | HEK299T |
| MC4R | 1 | HEK299T |
| MC5R | 3 | HEK299T |
Data sourced from references[6][10].
Signaling Pathways and Experimental Workflows
Fenoprofen's Impact on Cellular Signaling Pathways
Caption: Overview of Fenoprofen's multifaceted signaling effects.
Experimental Workflow for Investigating Fenoprofen's Effects
Caption: A typical workflow for studying Fenoprofen in vitro.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted from a method used to determine the antiproliferative effects of Fenoprofen.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Appropriate cell line (e.g., HT-29, DID-1, SW480)
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Fenoprofen Preparation: Prepare a stock solution of Fenoprofen in DMSO. Further dilute in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Fenoprofen. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 6 days).[4]
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.
-
Washing: Aspirate the supernatant and wash the plates five times with deionized water. Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Appropriate cell line
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of Fenoprofen for a specified time (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot for Signaling Pathway Analysis (ERK1/2 and NF-κB)
This protocol details the detection of key proteins to assess the activation of the ERK1/2 and NF-κB signaling pathways.
Materials:
-
This compound
-
6-well cell culture plates
-
Appropriate cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-IκBα, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. For ERK1/2 activation, serum-starve the cells overnight before treating with Fenoprofen for short time points (e.g., 5, 15, 30, 60 minutes). For NF-κB inhibition, pre-treat with Fenoprofen for 1-2 hours before stimulating with an activator like TNF-α or LPS for a short duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin. For phosphorylated proteins, normalize to the total protein levels.
PPARγ Activity Assay
This protocol utilizes a transcription factor activity assay kit to measure the activation of PPARγ.
Materials:
-
This compound
-
Appropriate cell line
-
Nuclear extraction kit
-
PPARγ Transcription Factor Activity Assay Kit (contains plates pre-coated with PPAR response element DNA)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with Fenoprofen for a suitable duration (e.g., 6-24 hours) to allow for transcriptional changes.
-
Nuclear Extract Preparation: Prepare nuclear extracts from treated and control cells using a nuclear extraction kit according to the manufacturer's instructions.
-
PPARγ Activity Assay: Perform the assay according to the kit's protocol. This typically involves:
-
Incubating the nuclear extracts in the pre-coated wells.
-
Adding a primary antibody specific to the activated form of PPARγ.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate and a stop solution.
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of activated PPARγ.
Conclusion
This compound is a versatile pharmacological tool with a complex mechanism of action that extends beyond simple COX inhibition. Its ability to modulate melanocortin receptors and activate PPARs opens up new avenues for research in cancer biology, metabolic diseases, and inflammation. The protocols provided herein offer a framework for investigating the diverse cellular effects of Fenoprofen, enabling a deeper understanding of its therapeutic potential and its utility as a probe for various signaling pathways. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mitigated NSAID-induced apoptotic and autophagic cell death with Smad7 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. raybiotech.com [raybiotech.com]
- 10. Activation of Peroxisome Proliferator–Activated Receptor β/δ Inhibits Lipopolysaccharide-Induced Cytokine Production in Adipocytes by Lowering Nuclear Factor-κB Activity via Extracellular Signal–Related Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenoprofen Calcium Hydrate in Rheumatoid Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fenoprofen Calcium hydrate in preclinical research models of rheumatoid arthritis (RA). This document outlines the mechanism of action, pharmacokinetic profile, and detailed protocols for evaluating its efficacy in established animal models.
This compound , a nonsteroidal anti-inflammatory drug (NSAID), serves as a valuable tool for investigating the therapeutic potential of COX inhibition in RA.[1][2] Its primary mechanism involves the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][3] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever associated with rheumatoid arthritis.[1][3]
Pharmacological Profile of Fenoprofen
| Parameter | Description | Reference |
| Mechanism of Action | Reversible inhibition of COX-1 and COX-2 enzymes, leading to decreased prostaglandin synthesis.[1][3][4] | [1][3][4] |
| Chemical Class | Propionic acid derivative. | [5][6] |
| Molecular Formula | C30H26CaO6·2H2O | N/A |
| Molecular Weight | 558.65 g/mol | N/A |
| Bioavailability | Approximately 85% after oral administration. | [6] |
| Plasma Protein Binding | Highly bound to plasma proteins (99%). | [6] |
| Metabolism | Metabolized in the liver via glucuronidation and hydroxylation. | N/A |
| Elimination Half-Life | Approximately 3 hours in humans. | N/A |
| Excretion | Primarily through urine as metabolites. | N/A |
Mechanism of Action Signaling Pathway
The anti-inflammatory effect of Fenoprofen is achieved by blocking the conversion of arachidonic acid to prostaglandins. This pathway is central to the inflammatory cascade in rheumatoid arthritis.
Experimental Protocols for Rheumatoid Arthritis Models
Two of the most widely used animal models for studying rheumatoid arthritis are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA). The following are detailed protocols for the induction of these models and the subsequent administration of this compound for efficacy evaluation.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is an autoimmune model that shares many immunological and pathological features with human RA.
Experimental Workflow for CIA Model
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Susceptible rodent strain (e.g., DBA/1 mice, Wistar-Lewis rats)
-
This compound
-
Vehicle for Fenoprofen (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for primary immunization) or IFA (for booster immunization).
-
-
Primary Immunization (Day 0):
-
Anesthetize the animals.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Administer a booster injection of 100 µL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.
-
-
Arthritis Development and Scoring:
-
Monitor animals daily for the onset of arthritis, which typically appears between days 24 and 28.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per animal is 16.
-
-
Fenoprofen Administration:
-
Upon the onset of clinical signs of arthritis, randomize animals into treatment and control groups.
-
Administer this compound orally via gavage. A suggested starting dose, extrapolated from other propionic acid NSAIDs in similar models, is in the range of 10-50 mg/kg body weight, administered once or twice daily. Dose-ranging studies are recommended.
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Measure paw volume using a plethysmometer at regular intervals.
-
Continue clinical scoring daily.
-
At the end of the study (e.g., day 42-49), collect blood for serum analysis of inflammatory markers (e.g., TNF-α, IL-6) and sacrifice the animals.
-
Collect joints for histopathological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is induced by a single injection of an adjuvant and is characterized by a rapid and severe inflammatory response.
Experimental Workflow for AIA Model
References
- 1. Fenoprofen: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Linear pharmacokinetics of orally administered fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
Application Notes and Protocols: Preparation of Fenoprofen Calcium Hydrate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), operates primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] This inhibition curtails the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][4] The calcium salt hydrate form of Fenoprofen is frequently utilized in research settings for investigating its therapeutic potential in conditions such as rheumatoid arthritis and osteoarthritis.[5][6] Accurate and consistent preparation of stock solutions is a critical first step for reliable in vitro and in vivo experimental outcomes. These application notes provide detailed protocols for the preparation and storage of Fenoprofen Calcium hydrate stock solutions and summarize its solubility in various common laboratory solvents.
Data Presentation: Solubility and Storage
Proper solvent selection is crucial for the effective use of this compound in experimental assays. The following tables summarize the solubility of this compound in various solvents and recommended storage conditions for the solid compound and its stock solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[7] | 358.01 mM[7] | Use fresh, moisture-free DMSO for best results.[8] |
| Dimethylformamide (DMF) | ~33 mg/mL[6][9] | ~118.14 mM | Purge with an inert gas.[9] |
| Water | 1 mg/mL[7] | 3.58 mM[7] | Requires sonication for dissolution.[7] Sparingly soluble in aqueous buffers.[9] |
| Ethanol (95%) | ~15 mg/mL[5] | ~53.70 mM | |
| Methanol | 7.5 mg/mL[10] | 26.85 mM | |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL[6][9] | ~0.39 mM | For aqueous buffer applications, first dissolve in DMSO then dilute.[9] |
Molecular Weight of this compound (C15H14O3.1/2Ca.H2O) is 279.32 g/mol .[7]
Table 2: Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Crystalline Solid | -20°C[8][9] | ≥ 4 years[6][9] | Store sealed and away from moisture.[7] |
| In Solvent | -80°C[7][8] | 1 year[8] | Aliquot to avoid repeated freeze-thaw cycles.[8] |
| In Solvent | -20°C[7][8] | 1 month[7][8] | Sealed storage, away from moisture.[7] |
| Aqueous Solution | Room Temperature | Not recommended for more than one day.[9] |
Experimental Protocols
The following protocols provide step-by-step instructions for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 3.58 µL of DMSO per mg of this compound).
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but avoid overheating.
-
Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7][8]
Protocol 2: Preparation of Stock Solution for in vivo Administration
This protocol describes the preparation of a this compound solution suitable for in vivo administration, using a vehicle of DMSO and other solubilizing agents.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution: Prepare a primary stock solution by dissolving this compound in DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by adding the components in the following order, ensuring each component is fully mixed before adding the next:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
Final Formulation: Add the appropriate volume of the primary this compound DMSO stock to the prepared vehicle to achieve the final desired concentration for injection. The solubility in this vehicle is ≥ 2.5 mg/mL (8.95 mM).[7]
-
Administration: The final solution should be clear and administered immediately after preparation.
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Fenoprofen's Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Caption: Fenoprofen inhibits COX enzymes, blocking prostaglandin synthesis.
References
- 1. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. drugs.com [drugs.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mpbio.com [mpbio.com]
Application Notes and Protocols: Fenoprofen Calcium Hydrate in Prostaglandin Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of propionic acid.[1] It is available as Fenoprofen Calcium hydrate for oral administration.[2] Like other NSAIDs, Fenoprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the synthesis of prostaglandins.[3] Prostaglandins are lipid compounds that play a crucial role in mediating pain, inflammation, and fever.[4] The primary mechanism of action of Fenoprofen is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[5] This document provides detailed application notes and protocols for studying the effects of this compound in prostaglandin synthesis assays.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound acts as a reversible, non-selective inhibitor of both COX-1 and COX-2 enzymes.[4][6]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in physiological functions such as protecting the gastric lining and maintaining kidney function.[4]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of pro-inflammatory prostaglandins.[4]
By inhibiting both COX isoforms, Fenoprofen reduces the overall production of prostaglandins, thereby alleviating inflammation and pain.[4] The inhibition of COX-1 is also associated with some of the gastrointestinal side effects observed with NSAID use.[4]
Data Presentation: Inhibitory Potency of Fenoprofen
The inhibitory activity of Fenoprofen against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 and IC80 values for Fenoprofen in a human whole blood assay.
| Enzyme | IC50 (µM) | IC80 (µM) | Assay System |
| COX-1 | 7.6[1] | 58[1] | Human Whole Blood[1] |
| COX-2 | 58[1] | >100[1] | Human Whole Blood[1] |
Signaling Pathway: Prostaglandin Synthesis and Inhibition by Fenoprofen
The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to determine the IC50 values of this compound for COX-1 and COX-2 using a fluorometric screening assay kit.
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
DMSO
-
96-well white opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in COX Assay Buffer to achieve final assay concentrations.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare working solutions of COX Probe, COX Cofactor, and Arachidonic Acid as per the assay kit protocol.
-
-
Assay Protocol:
-
To appropriate wells of a 96-well plate, add the following:
-
Enzyme Control: 10 µL of COX Assay Buffer
-
Inhibitor Wells: 10 µL of this compound dilutions
-
-
Prepare a Reaction Master Mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.
-
Add 80 µL of the Reaction Master Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each Fenoprofen concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of Fenoprofen concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow:
Prostaglandin E2 (PGE2) Quantification in Cell Culture Supernatants by ELISA
This protocol details the measurement of PGE2 levels in cell culture supernatants following treatment with this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
PGE2 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) to induce PGE2 production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
-
ELISA Protocol (Competitive Assay):
-
Prepare PGE2 standards and samples according to the ELISA kit manufacturer's instructions.
-
Add 50 µL of standards or samples to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of anti-PGE2 antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with the provided wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate and incubate for 2-10 minutes.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm immediately.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of PGE2 production for each Fenoprofen concentration.
-
Logical Relationship Diagram:
Conclusion
These application notes and protocols provide a framework for researchers to investigate the effects of this compound on prostaglandin synthesis. The provided data and methodologies can be adapted for various research and drug development applications, including the screening of other NSAIDs and the study of inflammatory pathways. Accurate and reproducible results rely on careful adherence to the described protocols and the use of high-quality reagents and instrumentation.
References
- 1. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. benchchem.com [benchchem.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Topical Fenoprofen Calcium Hydrate: Application Notes and Protocols for Enhanced Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, characterization, and anti-inflammatory activity of topical preparations containing Fenoprofen Calcium hydrate. The information is intended to guide researchers in developing and evaluating novel topical drug delivery systems for this potent non-steroidal anti-inflammatory drug (NSAID).
Introduction
Fenoprofen is a propionic acid derivative with analgesic, antipyretic, and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[2][3] While orally effective, Fenoprofen can be associated with gastrointestinal side effects.[4] Topical administration of this compound offers a promising alternative to mitigate these systemic effects by delivering the drug directly to the site of inflammation. This document outlines protocols for developing and testing various topical formulations, including microemulsions, spanlastic nanovesicles, and proniosomal gels, and summarizes key quantitative data from relevant studies.
Data Presentation
The following tables summarize quantitative data from studies on various topical formulations of this compound.
Table 1: Formulation Compositions of Topical this compound Preparations
| Formulation Type | Formulation Code | Oil Phase (% w/w) | Surfactant/Co-surfactant (% w/w) | Aqueous Phase (% w/w) | Drug (% w/w) | Other Components | Reference |
| Microemulsion | ME5 (Optimized) | Oleic Acid (60%) | Tween 80:Propylene Glycol (1:1) (32%) | 3% | 5% | - | [1][4] |
| Spanlastic | Optimized Formula | - | Span 60:Tween 60 (8:2) | - | - | Transcutol P (as cosolvent) | [2][3][5] |
| Proniosomal Gel | F1 (Optimized) | - | Varying concentrations of non-ionic surfactant and cholesterol | - | - | Carbopol gel base | [6][7] |
Table 2: Physicochemical Properties of Topical this compound Formulations
| Formulation Type | Formulation Code | Particle/Vesicle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | pH | Viscosity (cP) | Reference |
| Microemulsion | ME5 | 20.08 ± 7.03 | < 0.5 | - | - | 130.8 ± 2.03 | [1] |
| Spanlastic | Optimized Formula | 536.1 ± 17.14 | - | 49.91 ± 2.60 | - | - | [2][3][5] |
| Proniosomal Gel | F1 | Micrometer scale | - | Maximum among formulations | - | Good rheological properties | [6][7] |
Table 3: In Vitro and Ex Vivo Performance of Topical this compound Formulations
| Formulation Type | Formulation Code | In Vitro Release (% after 24h) | Ex Vivo Permeation (Flux) | Membrane/Skin Used | Reference |
| Microemulsion | ME5 | - | 185.115 ± 3.20 µg cm⁻² h⁻¹ | Hairless rat skin | [1] |
| Spanlastic | Optimized Formula | 61.11 ± 2.70 | - | Cellulose membrane | [2][3][5] |
| Proniosomal Gel | F1 | Maximum release at 24h | - | Dialysis membrane | [6][7] |
Table 4: In Vivo Anti-inflammatory Efficacy of Topical this compound Formulations (Carrageenan-Induced Rat Paw Edema Model)
| Formulation Type | Formulation Code | % Edema Inhibition | Time Point | Comparison | Reference |
| Microemulsion | ME5 | 56.45 ± 1.75 | 6 hours | 3-fold higher than plain gel | [1] |
| Spanlastic Gel | Optimized Formula | 3-times higher than conventional gel | 24 hours | - | [2][3][5] |
| Proniosomal Gel | F1 | Good anti-inflammatory action | - | - | [6][7] |
Signaling Pathway
The anti-inflammatory effect of Fenoprofen is primarily due to its inhibition of the cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid to prostaglandins.
Figure 1: Mechanism of action of Fenoprofen.
Experimental Protocols
Preparation of this compound Microemulsion-Based Gel
This protocol describes the preparation of a microemulsion formulation for topical delivery of this compound, which is then incorporated into a gel base.
Materials:
-
This compound
-
Oleic acid (Oil phase)
-
Tween 80 (Surfactant)
-
Propylene glycol (Co-surfactant)
-
Carbomer 940 (Gelling agent)
-
Triethanolamine
-
Purified water
Protocol:
-
Microemulsion Preparation (Water Titration Method):
-
Prepare the oil phase by dissolving a specified amount of this compound in oleic acid.
-
Prepare the surfactant/co-surfactant (Smix) mixture by blending Tween 80 and propylene glycol in a predetermined ratio (e.g., 1:1).
-
Add the Smix to the oil phase and mix thoroughly.
-
Slowly titrate the mixture with purified water while continuously stirring until a clear and transparent microemulsion is formed.
-
-
Gel Preparation:
-
Disperse Carbomer 940 in purified water with constant stirring to form a homogenous dispersion.
-
Allow the dispersion to hydrate for 24 hours.
-
Slowly add the prepared this compound microemulsion to the Carbomer 940 dispersion with continuous mixing.
-
Neutralize the gel by adding triethanolamine dropwise to achieve the desired pH (typically 6.5-7.0) and viscosity.
-
Figure 2: Workflow for microemulsion gel preparation.
In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol details the widely used carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory efficacy of topical this compound formulations.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Topical this compound formulation
-
Control gel (without Fenoprofen)
-
Plethysmometer or digital calipers
-
Animal marking supplies
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, standard, and test formulation groups), with at least six animals per group.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
Application of Topical Formulation:
-
Apply a specified amount (e.g., 0.5 g) of the respective topical formulation (control, standard, or test) to the plantar surface of the right hind paw of each animal in the corresponding group.
-
Gently rub the formulation for a consistent duration.
-
-
Induction of Inflammation:
-
One hour after the application of the topical formulation, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the right hind paw of each rat.
-
-
Paw Volume Measurement:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Figure 3: Workflow for in vivo anti-inflammatory assessment.
Conclusion
Topical delivery of this compound using advanced formulation strategies like microemulsions, spanlastics, and proniosomal gels presents a viable approach to enhance its anti-inflammatory efficacy while potentially reducing systemic side effects. The data and protocols provided herein serve as a valuable resource for the development and preclinical evaluation of such topical systems. Further research should focus on optimizing these formulations for long-term stability, patient compliance, and clinical effectiveness.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Topical Delivery of Fenoprofen Calcium via Elastic Nano-vesicular Spanlastics: Optimization Using Experimental Design and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microemulsion for topical delivery of fenoprofen calcium: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical Delivery of Fenoprofen Calcium via Elastic Nano-vesicular Spanlastics: Optimization Using Experimental Design and In Vivo Evaluation | CoLab [colab.ws]
- 6. journalajob.com [journalajob.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Fenoprofen Calcium Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the solubility of Fenoprofen Calcium Hydrate.
Frequently Asked Questions (FAQs)
1. What is the baseline solubility of this compound?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[1][2] It is sparingly soluble in aqueous buffers.[1][2][3] In organic solvents, its solubility is significantly higher. For instance, in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide, the solubility is approximately 33 mg/mL.[1][2][3] When first dissolved in DMSO and then diluted with a PBS (pH 7.2) buffer in a 1:8 ratio, the solubility is approximately 0.11 mg/mL.[3]
2. What are the most common strategies to improve the solubility of this compound?
Several effective strategies can be employed to enhance the solubility of this compound:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. Common carriers include polyethylene glycol (PEG) 4000, Poloxamer 407, and β-cyclodextrin.[1][2][4][5] The addition of a surfactant like Tween 60 can create a ternary solid dispersion, further improving the dissolution rate.[1][2][5]
-
Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin or triacetyl-β-cyclodextrin (TA-β-CD), can enhance the aqueous solubility of Fenoprofen.[4][6][7]
-
Nanotechnology: Encapsulating Fenoprofen within solid lipid nanoparticles (SLNs) is a promising approach to increase its solubility and bioavailability.[8]
-
Polymorphic Conversion: Heating the crystalline dihydrate form of Fenoprofen Calcium to convert it to a more soluble liquid crystalline mesophase can improve its dissolution rate.[9]
-
Use of Surfactants: The addition of surfactants can reduce surface tension and improve the wetting of the drug particles, thereby enhancing dissolution.[10][11]
3. How does pH affect the dissolution of this compound?
As an acidic drug with a pKa of 4.5, the solubility of Fenoprofen is pH-dependent.[12] Dissolution studies are typically conducted in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to evaluate its release profile in different physiological environments.[12][13] Generally, the solubility of acidic drugs increases as the pH moves above their pKa.
4. Which polymers have been successfully used to prepare solid dispersions of Fenoprofen?
Research has shown successful solubility enhancement using the following polymers:
-
Polyethylene Glycol 4000 (PEG 4000): A hydrophilic polymer suitable for both fusion and solvent methods of solid dispersion preparation.[1][2]
-
Poloxamer 407: A hydrophilic polymer that has demonstrated high solubility and a fast dissolution profile for Fenoprofen.[1][2][5]
-
β-Cyclodextrin: Used as a carrier in spray-dried solid dispersions to improve solubility.[4]
-
Skimmed Milk Powder: Has been used in combination with β-cyclodextrin in the formulation of mouth-dissolving tablets.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low drug loading in solid lipid nanoparticles (SLNs). | The preparation method may not be optimal for the drug's properties. | The precipitation technique has been shown to yield higher drug entrapment for Fenoprofen-loaded SLNs compared to the warm oil-in-water microemulsion method.[8] Consider optimizing the parameters of the precipitation method. |
| Inconsistent dissolution profiles from solid dispersion batches. | The method of preparation (e.g., solvent evaporation vs. fusion) can impact the final product's characteristics. The ratio of drug to carrier may not be optimal. | The solvent method is often preferred for thermolabile drugs and can result in amorphous solid dispersions with enhanced solubility.[1][2] Studies have indicated that a 1:2 API-to-polymer weight ratio can be optimal for Fenoprofen solid dispersions with carriers like Poloxamer 407.[1][2][5] Ensure consistent and precise control over the preparation parameters. |
| Precipitation of the drug from a supersaturated solution created by a solid dispersion. | The formulation may lack a precipitation inhibitor. The amorphous drug may be converting back to a less soluble crystalline form. | The inclusion of certain polymers can help maintain a supersaturated state. Characterize the solid-state of the drug in the dispersion using techniques like XRD and DSC to ensure it remains in the amorphous form. |
| Limited solubility enhancement with β-cyclodextrin complexation. | The stoichiometry of the complex may not be optimal. The method of complexation may be inefficient. | Experiment with different drug-to-cyclodextrin molar ratios. Techniques like co-evaporation have been shown to be effective for preparing Fenoprofen-cyclodextrin complexes.[7] |
| Initial burst release followed by incomplete dissolution from sustained-release formulations. | The polymer used may not be providing the desired controlled release profile. | For sustained release, consider using polymers like ethyl cellulose (EC) in combination with a solubilizing agent like triacetyl-β-cyclodextrin. This has been shown to retard the in vitro release of Fenoprofen.[12][13] |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| DMSO | 33 mg/mL | [1][2][3] |
| Dimethyl Formamide | 33 mg/mL | [1][2][3] |
| 1:8 solution of DMSO:PBS (pH 7.2) | 0.11 mg/mL | [3] |
| Aqueous Buffers | Sparingly soluble | [1][2][3] |
| Supercritical CO₂ (308-338 K, 12-40 MPa) | 2.01 x 10⁻⁵ to 4.20 x 10⁻³ (mole fraction) | [14][15] |
Table 2: Summary of Solid Dispersion Formulations for Fenoprofen
| Carrier(s) | Surfactant (if any) | Optimal Drug:Carrier Ratio | Preparation Method | Key Finding | Reference(s) |
| PEG 4000 | - | 1:2 | Fusion / Solvent | Significant enhancement in dissolution. | [1][2] |
| Poloxamer 407 | - | 1:2 | Fusion / Solvent | Higher solubility and faster dissolution compared to PEG 4000. | [1][2][5] |
| Poloxamer 407 | Tween 60 | 1:2 | Solvent | Further improvement in dissolution rate compared to the binary system. | [1][2][5] |
| β-Cyclodextrin & Skimmed Milk Powder | - | Not specified | Spray Drying | Improved solubility for mouth-dissolving tablets. | [4] |
Experimental Protocols
1. Preparation of Solid Dispersions by the Solvent Evaporation Method
-
Objective: To prepare a binary solid dispersion of this compound with a hydrophilic polymer (e.g., Poloxamer 407).
-
Materials: this compound, Poloxamer 407, suitable organic solvent (e.g., methanol).
-
Procedure:
-
Accurately weigh this compound and Poloxamer 407 in the desired ratio (e.g., 1:1, 1:2, 1:3).
-
Dissolve both the drug and the polymer in a minimal amount of the organic solvent in a beaker with constant stirring.
-
Continue stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure or in a water bath maintained at a suitable temperature (e.g., 40-50°C) until a solid mass is formed.
-
Dry the resulting solid dispersion in a desiccator to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a tightly closed container.
-
2. In Vitro Dissolution Study
-
Objective: To evaluate the dissolution rate of this compound from a prepared formulation.
-
Apparatus: USP Dissolution Testing Apparatus 2 (Paddle type).
-
Dissolution Media: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of phosphate buffer (pH 6.8).
-
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to a specified rate (e.g., 100 rpm).
-
Place a sample equivalent to a specific dose of this compound into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
After 2 hours in the acidic medium, change the medium to the phosphate buffer and continue sampling for the desired duration.
-
Filter the collected samples and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of 272 nm.
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for preparing and analyzing solid dispersions of this compound.
Caption: Key strategies for improving the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. veterinaria.org [veterinaria.org]
- 6. researchgate.net [researchgate.net]
- 7. ejbps.com [ejbps.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fenoprofen Calcium Hydrate Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of Fenoprofen Calcium hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is most susceptible to oxidative degradation .[1][2] It demonstrates relative stability under hydrolytic (acidic and basic), thermal, photolytic, and humidity stress conditions.[1][2][3]
Q2: What are the likely degradation products of this compound under oxidative stress?
A2: While specific degradation products for this compound under oxidative stress are not definitively identified in the available literature, insights can be drawn from studies on structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen. Potential degradation pathways may involve hydroxylation of the aromatic rings or oxidative cleavage of the ether linkage, leading to the formation of phenolic derivatives and other related compounds. Further investigation using techniques like LC-MS/MS is required for definitive structural elucidation.
Q3: My this compound sample shows unexpected degradation. What could be the cause?
A3: Unexpected degradation could be due to several factors:
-
Oxidative Stress: Ensure your sample has not been inadvertently exposed to oxidizing agents. The presence of peroxides in excipients can also initiate oxidative degradation.
-
Impurities: The presence of metallic impurities can catalyze oxidative degradation.
-
Storage Conditions: Although generally stable, prolonged exposure to high temperatures or humidity in the presence of oxygen could contribute to degradation.
-
pH: While stable in acidic and basic conditions during short-term forced degradation studies, long-term exposure to extreme pH in the presence of oxygen may lead to some degradation.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating analytical method, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is essential for monitoring degradation.[2][3] These methods can separate the intact drug from its degradation products and impurities, allowing for accurate quantification.
Troubleshooting Guides
Issue: Difficulty in achieving significant degradation during forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Inadequate Stress Conditions | For oxidative degradation, increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or 30%) or the exposure time. For thermal stress, consider higher temperatures if the initial conditions do not yield degradation. |
| Incorrect Solvent | Ensure the drug is completely dissolved in a suitable solvent that does not interfere with the degradation process or the analytical method. |
| Short Exposure Time | Extend the duration of the stress study. Some degradation processes may be slow. |
Issue: Poor separation of degradation products from the parent drug peak in HPLC/UPLC analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient program, column type (e.g., C8 or C18), and flow rate.[1][2] |
| Inappropriate Detection Wavelength | The typical detection wavelength for Fenoprofen is around 270 nm.[1][2] Ensure this is optimal for both the parent drug and the expected degradation products by using a photodiode array (PDA) detector to examine the UV spectra. |
| Co-eluting Impurities | If process-related impurities are present, they may co-elute with degradation products. A well-validated, stability-indicating method is crucial to ensure specificity. |
Experimental Protocols
Forced Oxidative Degradation Study
This protocol outlines a general procedure for conducting a forced oxidative degradation study on this compound.
Materials:
-
This compound
-
Hydrogen Peroxide (H₂O₂) solution (3%, 10%, and 30%)
-
Methanol or a suitable organic solvent
-
Volumetric flasks
-
Pipettes
-
HPLC or UPLC system
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Application:
-
To a known volume of the stock solution, add a specified volume of hydrogen peroxide solution to achieve the target concentration (e.g., 3%).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
A control sample (drug substance in solvent without H₂O₂) should be prepared and stored under the same conditions.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Quench the reaction if necessary (e.g., by dilution with mobile phase).
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that in the control sample.
-
Identify and quantify any degradation products formed.
-
Stability-Indicating RP-HPLC Method
The following is a representative RP-HPLC method for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C8 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase A | Water: Acetic acid (980:20 v/v)[1] |
| Mobile Phase B | Acetonitrile: Acetic acid (980:20 v/v)[1] |
| Gradient Program | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure separation of polar and non-polar compounds. |
| Flow Rate | 1.5 mL/min[1] |
| Detection Wavelength | 270 nm[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 20 µL[1] |
Quantitative Data Summary
The following table summarizes the typical extent of degradation observed for this compound under various stress conditions as reported in the literature. The primary goal in these studies is often to achieve a target degradation of 5-20% to demonstrate the stability-indicating nature of the analytical method.
| Stress Condition | Reagent/Parameter | Exposure Time | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | Up to 24 hours | 80°C | No significant degradation[1] |
| Base Hydrolysis | 0.1 N NaOH | Up to 24 hours | 80°C | No significant degradation[1] |
| Oxidative | 3% H₂O₂ | Up to 24 hours | Room Temperature | Degradation observed[1] |
| Oxidative | 10% H₂O₂ | 6 hours | Not specified | Slight degradation |
| Thermal | - | Up to 24 hours | 105°C | No significant degradation[1] |
| Photolytic | UV/Vis light | - | - | No significant degradation[1] |
| Humidity | 75% & 90% RH | - | - | No significant degradation[1] |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Workflow for this compound degradation analysis.
References
Overcoming gastrointestinal side effects of Fenoprofen in research
Technical Support Center: Fenoprofen Gastrointestinal Research
This resource provides researchers, scientists, and drug development professionals with essential information for managing and mitigating the gastrointestinal (GI) side effects of Fenoprofen in a research context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Fenoprofen-induced gastrointestinal side effects?
A1: Fenoprofen, a non-steroidal anti-inflammatory drug (NSAID), primarily causes gastrointestinal toxicity by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining the integrity of the gastrointestinal mucosa. Prostaglandins regulate protective mechanisms such as mucus and bicarbonate secretion, and mucosal blood flow.
Q2: What are the common GI side effects observed with Fenoprofen in preclinical models?
A2: In preclinical animal models, such as rats and mice, administration of Fenoprofen and other NSAIDs commonly leads to dose-dependent gastric and intestinal inflammation, erosion, ulceration, and sometimes bleeding or perforation.
Q3: How can I mitigate Fenoprofen-induced GI toxicity in my animal models?
A3: Common strategies include co-administration with gastroprotective agents. Proton pump inhibitors (PPIs) like omeprazole, or histamine H2-receptor antagonists such as famotidine, are frequently used to reduce gastric acid secretion. Another approach is the co-administration of a prostaglandin E1 analog like misoprostol to replenish the suppressed prostaglandin levels.
Q4: Are there alternative formulations of NSAIDs designed to be safer for the GI tract?
A4: Yes, research has focused on developing NSAIDs with improved GI safety profiles. One major area is the development of COX-2 selective inhibitors, which spare the protective COX-1 enzyme in the gut. Another innovative strategy involves creating nitric oxide (NO)-donating NSAIDs. These compounds link a standard NSAID to a nitric oxide-releasing moiety, which helps preserve gastric mucosal integrity.
Troubleshooting Guide for Preclinical Studies
Issue 1: High variability in gastric ulceration in our animal models.
-
Possible Cause 1: Animal Fasting Period. Inconsistent fasting periods before Fenoprofen administration can affect gastric pH and susceptibility to injury.
-
Solution: Standardize the fasting period, typically 18-24 hours with free access to water, for all animals before inducing gastric injury.
-
-
Possible Cause 2: Drug Vehicle and Administration. The vehicle used to dissolve or suspend Fenoprofen can influence its absorption and local irritant effects.
-
Solution: Use a consistent, non-irritating vehicle like a 0.5% or 1% carboxymethyl cellulose (CMC) solution. Ensure accurate dosing and consistent administration technique (e.g., oral gavage).
-
Issue 2: Unexpected mortality in experimental animals.
-
Possible Cause 1: Severe Gastrointestinal Complications. High doses of Fenoprofen can lead to severe outcomes like perforation and peritonitis.
-
Solution: Conduct a dose-response study to determine the optimal dose that induces measurable GI damage without causing excessive mortality. Monitor animals closely for signs of distress, such as lethargy, piloerection, or abdominal rigidity.
-
-
Possible Cause 2: Off-target Systemic Toxicity. NSAIDs can have renal or cardiovascular effects, especially at higher doses or in susceptible animal strains.
-
Solution: Review literature for known toxicities in your chosen animal model. Consider monitoring renal function (e.g., BUN, creatinine) if high doses are used long-term.
-
Issue 3: Co-administered gastroprotective agent is not effective.
-
Possible Cause 1: Dosing Time and Regimen. The timing of the protective agent's administration relative to Fenoprofen is critical.
-
Solution: Administer the gastroprotective agent prior to Fenoprofen. For example, PPIs are often given 30-60 minutes before the NSAID to ensure they have inhibited acid secretion.
-
-
Possible Cause 2: Inappropriate Agent for the Model. The mechanism of injury may not be fully addressed by the chosen agent. For instance, if the primary damage is in the small intestine, acid suppression alone may be less effective.
-
Solution: Consider the primary site of injury. For intestinal damage, agents that enhance mucosal defense, like certain antioxidants or NO-donating compounds, might be more effective than acid suppressants.
-
Quantitative Data Summary
Table 1: Effect of Gastroprotective Agents on Fenoprofen-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (mean ± SD) | % Protection |
| Control (Vehicle) | - | 0.5 ± 0.2 | - |
| Fenoprofen | 100 | 28.4 ± 3.1 | 0% |
| Fenoprofen + Omeprazole | 100 + 20 | 9.7 ± 1.5 | 65.8% |
| Fenoprofen + Famotidine | 100 + 20 | 12.1 ± 1.8 | 57.4% |
| Fenoprofen + Misoprostol | 100 + 0.01 | 5.2 ± 0.9 | 81.7% |
Data is representative and compiled for illustrative purposes based on typical outcomes in NSAID gastric injury models.
Experimental Protocols
Protocol 1: Induction and Assessment of Fenoprofen-Induced Gastric Ulcers in Rats
-
Animal Model: Male Wistar rats (180-220g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to standard pellet chow and water.
-
Fasting: Fast animals for 24 hours prior to the experiment, with free access to water.
-
Grouping: Divide animals into experimental groups (e.g., Vehicle Control, Fenoprofen, Fenoprofen + Test Compound).
-
Drug Administration:
-
Administer the test gastroprotective agent (e.g., Omeprazole, 20 mg/kg) or its vehicle orally (p.o.).
-
After 60 minutes, administer Fenoprofen (100 mg/kg, suspended in 1% CMC) orally to all groups except the Vehicle Control.
-
-
Observation: Return animals to their cages (without food or water) and observe for 4 hours.
-
Euthanasia and Tissue Collection: Euthanize the animals via CO2 asphyxiation. Immediately dissect the stomach, open it along the greater curvature, and rinse gently with normal saline.
-
Ulcer Scoring: Pin the stomach flat on a corkboard. Measure the length (mm) of each hemorrhagic lesion. The sum of the lengths of all lesions for each stomach is the Ulcer Index (UI). A score can be assigned based on severity (e.g., 0=no lesion; 1=petechiae; 2=lesion <1mm; 3=lesion 1-2mm, etc.) and summed for a total score.
Visualizations: Pathways and Workflows
Caption: Mechanism of Fenoprofen-induced GI injury via COX inhibition.
Caption: Workflow for a preclinical gastric ulcer induction model.
Caption: Troubleshooting logic for inconsistent experimental results.
Optimizing Fenoprofen Calcium Hydrate Dosage in Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Fenoprofen Calcium hydrate dosage in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][3][4] By blocking COX-1 and COX-2, Fenoprofen reduces the levels of prostaglandins, thereby mediating its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects.[3][4]
Q2: What are the common research applications for this compound in animal models?
A2: this compound is frequently used in animal models to study:
-
Endometriosis-related pain.[5]
Q3: What is a typical starting dose for this compound in rodent studies?
A3: Based on published studies, a general starting dose for this compound in rodents can range from 10 mg/kg to 50 mg/kg, depending on the specific model and desired effect. For instance, a dose of 10 mg/kg administered intraperitoneally has been shown to have anti-arthritic effects in mice.[2] In rats with collagen-induced arthritis, 40 mg/kg/day has been used.[1] For anti-inflammatory and analgesic effects, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be prepared for administration?
A4: The solubility of this compound can be a critical factor. It is soluble in DMSO and ethanol.[7] For in vivo studies, it is often prepared in a vehicle suitable for the chosen route of administration. One suggested method for preparing a working solution involves using a combination of DMSO and corn oil or a solution of SBE-β-CD in saline.[2] Always ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
Issue 1: I am observing signs of gastrointestinal distress in my study animals (e.g., lethargy, dark stools). What could be the cause and how can I mitigate this?
-
Possible Cause: A common side effect of NSAIDs, including Fenoprofen, is gastrointestinal irritation and ulceration due to the inhibition of protective prostaglandins in the stomach lining.[8][9]
-
Troubleshooting Steps:
-
Re-evaluate the Dose: The current dose may be too high. Consider performing a dose-titration study to find the minimum effective dose that achieves the desired therapeutic effect with minimal side effects.
-
Optimize the Dosing Schedule: Instead of a single high dose, consider administering smaller, more frequent doses to maintain therapeutic levels while reducing peak concentration-related toxicity.
-
Co-administration with Gastroprotective Agents: In some cases, co-administration with a proton pump inhibitor or misoprostol may be considered to protect the gastric mucosa, though this could introduce confounding factors to your study.
-
Monitor Animal Welfare: Closely monitor the animals for any signs of distress, including changes in appetite, activity, or stool consistency.[10][11][12]
-
Issue 2: The therapeutic effect of this compound in my study seems to be lower than expected.
-
Possible Cause: The administered dose may be insufficient, the drug may not be reaching its target tissue in adequate concentrations, or the timing of administration may be suboptimal.
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: This is the most effective way to determine the optimal dose for your specific animal model and inflammatory stimulus.
-
Verify Bioavailability: Ensure the drug is being absorbed effectively. The pharmacokinetic profile of Fenoprofen indicates rapid absorption after oral administration, with a half-life of approximately 3 hours.[3] Consider the route of administration and the vehicle used, as these can impact absorption.
-
Optimize Timing of Administration: For acute inflammatory models, administer this compound prior to the inflammatory insult to allow for absorption and distribution. The peak plasma concentration is typically reached within 1 to 2 hours after a dose.[6]
-
Include a Positive Control: Use a well-established NSAID as a positive control in your experiment to validate the sensitivity of your model.
-
Issue 3: I am having difficulty dissolving this compound for my experiments.
-
Possible Cause: this compound has limited solubility in aqueous solutions.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: As indicated in technical datasheets, DMSO and ethanol are effective solvents.[7]
-
Use a Co-solvent System: For in vivo administration, a co-solvent system may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a biocompatible vehicle such as corn oil or a cyclodextrin solution.[2]
-
Sonication: Gentle sonication can aid in the dissolution process.[7]
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh daily to avoid precipitation.
-
Quantitative Data Summary
Table 1: Reported Effective Doses of Fenoprofen in Animal Models
| Animal Model Species | Condition | Dosage | Route of Administration | Observed Effect | Reference |
| Mice | K/BxN serum-induced arthritis | 10 mg/kg (twice daily) | Intraperitoneal (i.p.) | Reduced paw volume and disease incidence | [2] |
| Rats | Type II collagen-induced arthritis | 40 mg/kg/day | - | Partially suppressed paw swelling | [1] |
| Guinea pigs | Induced thrombus formation | ~200 mg/kg | Oral | Inhibited thrombus formation by 47% | [1] |
| Mice | Endometriosis model | Not specified | Not specified | Alleviated vaginal hyperalgesia | [5] |
Table 2: Pharmacokinetic Parameters of Fenoprofen
| Parameter | Value | Species | Notes | Reference |
| Plasma Half-life | ~3 hours | Human | - | [3][6] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Human | After oral administration | [6] |
| Plasma Protein Binding | 99% | Human | - | [3] |
Note: Animal-specific pharmacokinetic data is limited in the provided search results. Human data is included for general reference.
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Rodent Model of Paw Edema
-
Animals: Use male or female Wistar rats or Swiss albino mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into at least four groups:
-
Vehicle control (e.g., 1% Tween 80 in saline)
-
This compound (e.g., 10, 20, 40 mg/kg)
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Repurposed drug shows promise against endometriosis-related pain in animal model | National Institutes of Health (NIH) [nih.gov]
- 6. Single dose oral fenoprofen for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenoprofen calcium dihydrate | COX | TargetMol [targetmol.com]
- 8. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
- 10. NSAID (Non-Steroidal Anti-Inflammatory Drug) Medication guide for Animals | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 11. fda.gov [fda.gov]
- 12. Get the Facts about Pain Relievers for Pets | FDA [fda.gov]
Technical Support Center: Crystallization of Fenoprofen Calcium Hydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of Fenoprofen Calcium hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the known crystalline forms of Fenoprofen Calcium?
Fenoprofen Calcium is known to exist in a hydrated form, specifically as a dihydrate.[1][2][3] Upon heating, the dihydrate can lose water to form a partially crystalline monohydrate and eventually an anhydrous form.[1][2][4] Additionally, a liquid crystalline form (thermotropic mesophase) can be prepared by heating the crystalline drug to 125°C to remove the water of crystallization.[5]
Q2: What is the significance of the hydration state of Fenoprofen Calcium?
The hydration state of Fenoprofen Calcium is critical as it can significantly impact its physicochemical properties, including solubility and dissolution rate.[5] The conversion between the dihydrate, monohydrate, and anhydrous forms, particularly in aqueous environments followed by drying, can pose challenges during processing.[2] The liquid crystalline form has been shown to have a higher apparent solubility than the crystalline dihydrate.[5]
Q3: What are the general solubility characteristics of this compound?
Fenoprofen Calcium is described as a poorly water-soluble drug.[5] Its low solubility has been attributed to the inability of the calcium salt to form a lyotropic liquid crystal in water.[5] The solubility of the crystalline dihydrate has been reported to be approximately 2.8 +/- 0.2 mg/ml.[5]
Troubleshooting Crystallization Challenges
Q4: My Fenoprofen Calcium dihydrate crystals are converting to a different form upon drying. How can I control the hydration state?
Controlling the hydration state of Fenoprofen Calcium is crucial for consistent product quality. The dihydrate is stable at room temperature under a relative humidity range of less than 1% to 94%.[5]
-
Problem: Loss of water of crystallization leading to the formation of the monohydrate or anhydrous form.
-
Possible Causes:
-
Aggressive drying conditions (high temperature, low pressure).
-
Storage in a low-humidity environment.
-
-
Troubleshooting Steps:
-
Optimize Drying: Employ mild drying conditions. Avoid excessive temperatures. Isothermal thermogravimetric analysis (TGA) can help determine the critical temperatures for dehydration.[2][4] The activation energy for dehydration changes significantly above 60°C.[2][4]
-
Control Humidity: Store the crystallized material in a controlled humidity environment to prevent dehydration or further hydration.
-
Characterize the Product: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the hydration state of the final product.[1][2][4]
-
Q5: I am observing variability in the crystal habit and size. What factors could be influencing this?
Variations in crystal habit and size can affect bulk properties such as flowability and dissolution.
-
Problem: Inconsistent crystal morphology.
-
Possible Causes:
-
Solvent system.
-
Cooling rate.
-
Presence of impurities.
-
Agitation.
-
-
Troubleshooting Steps:
-
Solvent Screening: While specific solvent systems for crystallization are not detailed in the provided results, it is a critical parameter. Experiment with different solvent and anti-solvent systems to find the optimal conditions for desired crystal growth.
-
Controlled Cooling: Implement a controlled and consistent cooling profile. Rapid cooling often leads to smaller, less uniform crystals.
-
Impurity Analysis: Analyze the starting material and solvents for impurities that could be acting as habit modifiers.
-
Consistent Agitation: Ensure the stirring rate is consistent throughout the crystallization process and across batches.
-
Q6: My analytical results (PXRD, DSC) are not matching the reference data for Fenoprofen Calcium dihydrate. What could be the issue?
Discrepancies in analytical data often point to issues with the crystalline form or purity.
-
Problem: Unexpected analytical data.
-
Possible Causes:
-
Presence of a different polymorphic or hydrated form (e.g., monohydrate).
-
Amorphous content.
-
Presence of impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical results.
Quantitative Data
Table 1: Crystallographic Data for Fenoprofen Calcium Dihydrate
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [3] |
| Space Group | P21/n | [3] |
| a | 19.018 Å | [3] |
| b | 7.738 Å | [3] |
| c | 19.472 Å | [3] |
| β | 91.66° | [3] |
Table 2: Thermal Analysis Data for Fenoprofen Calcium Dihydrate
| Analysis | Observation | Temperature Range | Reference |
| DSC | Endothermic peak (liquid crystal formation) | 89°C | [5] |
| TGA | Activation energy of dehydration | 50-60°C | [2][4] |
| Activation energy of dehydration | 60-80°C | [2][4] |
Experimental Protocols
Protocol 1: Characterization by Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the this compound crystals to a fine, homogeneous powder.
-
Sample Mounting: Mount the powdered sample onto the sample holder. Ensure a flat, even surface.
-
Instrument Setup:
-
Set the X-ray source (e.g., Cu Kα).
-
Define the scanning range (e.g., 2θ from 5° to 40°).
-
Set the step size and scan speed.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: Compare the obtained diffractogram with a reference pattern for Fenoprofen Calcium dihydrate. The strongest diffraction peak is expected around 6.3° 2θ, with other peaks at approximately 19.8° and 20.5° 2θ.[2]
Protocol 2: Thermal Analysis by DSC and TGA
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate pan (e.g., aluminum).
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Define the temperature program (e.g., heat from 25°C to 200°C at a rate of 10°C/min).
-
Use an inert purge gas (e.g., nitrogen).
-
-
Instrument Setup (TGA):
-
Place the sample pan in the TGA furnace.
-
Define the temperature program (e.g., heat from 25°C to 200°C at a rate of 10°C/min).
-
Use an inert purge gas.
-
-
Data Acquisition: Run the thermal programs and record the heat flow (DSC) and weight loss (TGA) as a function of temperature.
-
Data Analysis:
-
DSC: Identify endothermic or exothermic events, such as dehydration or melting.
-
TGA: Quantify the weight loss to determine the amount of water in the hydrate.
-
Logical Relationships
Caption: Relationship between different forms of Fenoprofen Calcium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. X-ray powder diffraction analysis of ±-fenoprofen calcium dihydrate | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fenoprofen Calcium Hydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fenoprofen Calcium hydrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability issue for this compound in aqueous solutions is its susceptibility to oxidative degradation.[1][2] Forced degradation studies have shown that while it is relatively stable under acidic, basic, thermal, and photolytic stress conditions, significant degradation occurs in the presence of oxidizing agents.[1][2] Researchers should take precautions to protect solutions from oxidative stress.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light when in an aqueous solution?
A3: Based on forced degradation studies, this compound appears to be stable under photolytic conditions.[1][2] However, it is a good laboratory practice to protect solutions of photosensitive compounds from light, especially during long-term storage or stability studies, as other NSAIDs have shown susceptibility to photodegradation.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For preparing stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide are suitable, with a reported solubility of approximately 33 mg/mL.[3] For aqueous solutions, it is sparingly soluble.[3][4] To achieve higher concentrations in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3] It is also advised not to store the aqueous solution for more than one day.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | - Ensure the concentration is within the solubility limit in your chosen aqueous medium. - Consider preparing a stock solution in DMSO and then diluting it with the aqueous buffer. - Adjusting the pH of the solution may improve solubility, keeping in mind the pKa of 4.5. |
| Unexpected degradation of the compound | Oxidative degradation is the most likely cause. | - Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant to your formulation. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect solutions from light, even though it is reported to be photostable, as a precautionary measure. |
| Inconsistent results in stability studies | - Improper sample handling and storage. - Non-validated analytical method. | - Ensure consistent and appropriate storage conditions (temperature, humidity, light exposure) for all samples. - Use a validated, stability-indicating analytical method (e.g., HPLC or UPLC) to accurately quantify the parent compound and any degradation products.[1][5] |
Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~ 33 mg/mL | [3] |
| Dimethylformamide | ~ 33 mg/mL | [3] |
| Aqueous Buffers | Sparingly soluble | [3][4] |
| DMSO:PBS (pH 7.2) (1:8 solution) | ~ 0.11 mg/mL | [3] |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acidic (1N HCl) | No significant degradation | [1][2] |
| Basic (1N NaOH) | No significant degradation | [1][2] |
| Oxidative (e.g., H₂O₂) | Degradation observed | [1][2] |
| Thermal | No significant degradation | [1][2] |
| Photolytic | No significant degradation | [1][2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Fenoprofen Calcium
This protocol is based on a validated method for the determination of Fenoprofen Calcium and its related substances.[1]
-
Chromatographic System:
-
Column: C8 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water: Acetic acid (980:20, v/v)
-
Mobile Phase B: Acetonitrile: Acetic acid (980:20, v/v)
-
Gradient Elution: A defined gradient program should be used to ensure separation of all impurities.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Fenoprofen Calcium and its known impurities in a suitable diluent (e.g., Water:Acetonitrile 50:50). Further dilutions can be made to the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the Fenoprofen Calcium sample in the diluent to a known concentration.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the sample in 1N HCl.
-
Base Hydrolysis: Reflux the sample in 1N NaOH.
-
Oxidative Degradation: Treat the sample with a suitable concentration of hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug or solution to elevated temperatures.
-
Photolytic Degradation: Expose the drug solution to light according to ICH Q1B guidelines.
-
Neutralize the acid and base-treated samples before injection.
-
Visualizations
Caption: Oxidative Degradation Pathway of Fenoprofen.
References
Technical Support Center: Fenoprofen Calcium Hydrate Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the quantitative analysis of Fenoprofen Calcium hydrate. The information is tailored for researchers, scientists, and drug development professionals to assist in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the typical wavelength for UV detection of Fenoprofen Calcium?
A1: The recommended UV detection wavelength for Fenoprofen Calcium is typically around 270 nm or 272 nm.[1][2][3][4] This wavelength provides a good response for the simultaneous determination of Fenoprofen and its related impurities.[3][4]
Q2: What are the common HPLC/UPLC columns used for Fenoprofen Calcium analysis?
A2: Reversed-phase columns are standard for Fenoprofen Calcium analysis. Commonly used stationary phases include C18 and C8.[1][4][5] Specific examples include Enable C18 (250nm x 4.6, 5µm), YMC Pack C8 (250 x 4.6 mm, 5 µm), and BEH C18 (100 x 2.1 mm; 1.7 µm).[4] The choice of column will depend on whether you are performing HPLC or UPLC, with UPLC methods utilizing columns with smaller particle sizes for faster analysis times.
Q3: What are the key method validation parameters to assess for a new Fenoprofen Calcium quantification method?
A3: As per ICH guidelines, the key validation parameters for an analytical method for Fenoprofen Calcium include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, robustness, and ruggedness.[5]
Q4: How does Fenoprofen Calcium work?
A4: Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID).[6][7] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Presence of active sites on the column. | - Adjust the mobile phase pH. The pKa of Fenoprofen is 4.5; ensure the mobile phase pH is appropriate for good peak shape. - Flush the column with a strong solvent or replace the column if necessary. - Reduce the sample concentration or injection volume. - Use a column with end-capping or add a competing base to the mobile phase. |
| Poor Resolution Between Fenoprofen and Impurities | - Mobile phase composition is not optimal. - Inadequate column chemistry. - Flow rate is too high. | - Optimize the mobile phase gradient or isocratic composition. A gradient system is often preferred to improve peak shape and resolution. - Try a different column chemistry (e.g., C8 instead of C18, or a different brand). The USP method was found to have unsatisfactory resolution between Fenoprofen and some impurities, leading to the development of alternative methods.[3][4] - Reduce the flow rate to increase the interaction time with the stationary phase. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump malfunction or leaks. | - Use a column oven to maintain a consistent temperature (e.g., 30°C).[3][4] - Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can help. - Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Low Signal Intensity | - Incorrect detection wavelength. - Low sample concentration. - Detector lamp issue. | - Confirm the detector is set to the optimal wavelength (around 270-272 nm).[1][2][3][4] - Increase the concentration of the sample. - Check the detector lamp's age and intensity. |
| Baseline Noise or Drift | - Contaminated mobile phase or column. - Air bubbles in the system. - Detector fluctuation. | - Filter and degas the mobile phase. - Purge the system to remove any air bubbles. - Allow the detector to warm up and stabilize. |
Experimental Protocols
Stability-Indicating RP-HPLC Method
This method is designed for the simultaneous determination of Fenoprofen Calcium and its related process impurities.[3][4][5]
-
Chromatographic Conditions:
-
Sample Preparation:
Rapid RP-HPLC Method for Bulk Drug Estimation
This method is designed for a faster estimation of Fenoprofen Calcium in bulk drug substances.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Liquid-liquid extraction with methanol and acetonitrile is utilized.[1]
-
Quantitative Data Summary
The following tables summarize the validation data from a developed stability-indicating RP-HPLC method.[3][5]
Table 1: Linearity and Range
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Fenoprofen Calcium | 10 - 80 | > 0.999 |
| Impurities | LOQ to 150% of specification level | > 0.99 |
Table 2: Precision
| Parameter | Fenoprofen (%RSD) |
| System Precision | 0.69 |
| Method Precision | 0.5 |
Table 3: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) |
| 50% | 99.4 - 100.8 |
| 100% | 99.4 - 100.8 |
| 150% | 99.4 - 100.8 |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Impurities
| Parameter | Range |
| LOD | 0.002% - 0.01% |
| LOQ | 0.01% - 0.03% |
References
- 1. Development and validation of RP-HPLC for fenoprofen estimation. [wisdomlib.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium | Semantic Scholar [semanticscholar.org]
- 6. Fenoprofen Monograph for Professionals - Drugs.com [drugs.com]
- 7. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fenoprofen Calcium? [synapse.patsnap.com]
Technical Support Center: Enhancing the Dissolution Rate of Fenoprofen Calcium Hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the dissolution rate of Fenoprofen Calcium hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to enhance the dissolution rate of this compound?
A1: this compound is a poorly water-soluble drug, and its dissolution is a critical factor for bioavailability.[1] The primary methods to enhance its dissolution rate include:
-
Solid Dispersions: This technique involves dispersing this compound in a water-soluble carrier to improve its wettability and dissolution.[1][2] Common methods for preparing solid dispersions include solvent evaporation, fusion, and spray drying.[2][3]
-
Use of Superdisintegrants: Incorporating superdisintegrants into tablet formulations can significantly accelerate tablet disintegration, thereby promoting a faster drug dissolution rate.[4][5]
-
Particle Size Reduction: Reducing the particle size of the drug substance increases the surface area available for dissolution, which can lead to a faster dissolution rate.[6][7]
Q2: How do I select the appropriate carrier for a solid dispersion of this compound?
A2: The choice of carrier is crucial for the success of a solid dispersion formulation. Key considerations include:
-
Solubility of the Carrier: The carrier should be freely soluble in water to ensure rapid dissolution.[2]
-
Compatibility with the Drug: The carrier must be chemically compatible with this compound.
-
Method of Preparation: The physical properties of the carrier, such as its melting point, are important. For instance, Polyethylene Glycol (PEG) 4000, with a melting point of 58-60°C, is suitable for the fusion method.[2] For thermolabile drugs, the solvent method is more appropriate.[2]
-
Examples of Carriers: Studies have shown that hydrophilic polymers like PEG 4000, Poloxamer 407, β-cyclodextrin, and skimmed milk powder are effective carriers for this compound.[2][3]
Q3: What is the optimal drug-to-polymer ratio for Fenoprofen Calcium solid dispersions?
A3: The optimal drug-to-polymer ratio can vary depending on the specific polymer and preparation method used. However, research indicates that for solid dispersions of Fenoprofen with carriers like PEG 4000 and Poloxamer 407, a 1:2 weight ratio of API to polymer has been identified as optimal for enhancing the dissolution profile.[2][8]
Q4: Can surfactants be used to further enhance the dissolution of Fenoprofen Calcium solid dispersions?
A4: Yes, incorporating a surfactant can create a ternary solid dispersion system and further improve the dissolution rate. For example, the addition of Tween 60 to a Fenoprofen-polymer solid dispersion has been shown to enhance dissolution.[2][8]
Troubleshooting Guide
Issue 1: The dissolution rate of my this compound solid dispersion is not significantly improved.
| Possible Cause | Troubleshooting Step |
| Incorrect Carrier Selection | The selected carrier may not be sufficiently hydrophilic or compatible with the drug. |
| Action: Experiment with different carriers such as PEG 4000, Poloxamer 407, or β-cyclodextrin.[2][3] | |
| Suboptimal Drug-to-Polymer Ratio | The concentration of the polymer may be too low to effectively disperse the drug. |
| Action: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:2, 1:3) to identify the optimal ratio. A 1:2 ratio has been found to be effective in some studies.[2][8] | |
| Inefficient Preparation Method | The chosen method (e.g., fusion, solvent evaporation) may not be creating a sufficiently amorphous dispersion. |
| Action: If using the fusion method, ensure the drug is completely dissolved in the molten carrier. For the solvent method, ensure a common solvent is used and evaporation is complete.[2] For thermolabile APIs, the solvent method is preferred.[2] | |
| Crystallization of the Drug | The drug may be recrystallizing out of the amorphous dispersion over time. |
| Action: Perform solid-state characterization (e.g., XRD, DSC) to confirm the amorphous nature of the drug in the dispersion. Consider adding a crystallization inhibitor or using a different polymer. |
Issue 2: My this compound tablets with superdisintegrants show slow disintegration and dissolution.
| Possible Cause | Troubleshooting Step |
| Inappropriate Superdisintegrant | The chosen superdisintegrant may not be effective for the formulation. |
| Action: Test different superdisintegrants like Croscarmellose Sodium, Sodium Starch Glycolate, and Crospovidone.[4][5] Crospovidone has been shown to be particularly effective for cationic drugs.[4][5] | |
| Insufficient Concentration of Superdisintegrant | The amount of superdisintegrant may be too low to induce rapid disintegration. |
| Action: Increase the concentration of the superdisintegrant in the formulation and evaluate the impact on disintegration and dissolution times. | |
| High Tablet Hardness | The tablets may be compressed too hard, hindering water penetration and disintegration. |
| Action: Reduce the compression force during tableting and monitor the effect on tablet hardness, friability, and disintegration time. |
Data Presentation
Table 1: Dissolution Enhancement of this compound using Solid Dispersions
| Formulation | Carrier | API:Carrier Ratio | Preparation Method | Surfactant | % Drug Release in 90 min |
| Pure Fenoprofen Calcium | - | - | - | - | 75.92%[9] |
| Solid Dispersion (Binary) | PEG 4000 | 1:2 | Fusion/Solvent | - | Significant enhancement observed[2] |
| Solid Dispersion (Binary) | Poloxamer 407 | 1:2 | Fusion/Solvent | - | Higher solubility and faster dissolution than PEG 4000[2][8] |
| Solid Dispersion (Ternary) | Poloxamer 407 | 1:2 | Solvent | Tween 60 (1:2:1 ratio) | Further improvement in dissolution rate[2][8] |
| Solid Dispersion (Spray Dried) | β-cyclodextrin & Skimmed Milk Powder | - | Spray Drying | - | 99.98% (Formulation SDC6)[9] |
Table 2: Effect of Superdisintegrants on the Dissolution of this compound Mouth-Dissolving Tablets
| Formulation Code | Superdisintegrant | Disintegration Time (seconds) | Cumulative Drug Release (%) |
| Controlled (no superdisintegrant) | - | - | 75.92[9] |
| SDC1 | Indion 414 | 26-32[9] | 95.85[9] |
| SDC2 | Sodium Starch Glycolate (SSG) | 26-32[9] | 99.41[9] |
| SDC6 | Sodium Starch Glycolate (SSG) | 26-32[9] | 99.98[9] |
| SDC10 | Croscarmellose Sodium (CCS) | 26-32[9] | 99.52[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh this compound and the selected carrier (e.g., Poloxamer 407) in the desired ratio (e.g., 1:2).
-
Dissolve both the drug and the carrier in a suitable common solvent (e.g., methanol).
-
For ternary systems, add the surfactant (e.g., Tween 60) to the solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a desiccator to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying
-
Dissolve Fenoprofen Calcium dihydrate, β-cyclodextrin, and skimmed milk powder in distilled water.[3][10]
-
Feed the resulting solution into a spray dryer.
-
Set the inlet temperature, feed pump rate, and aspiration speed to the desired parameters.
-
Collect the dried solid dispersion powder from the cyclone separator.
Protocol 3: In-Vitro Dissolution Testing
-
Use a USP Type II (paddle) dissolution apparatus.[11]
-
Prepare 900 mL of a suitable dissolution medium (e.g., pH 6.8 phosphate buffer).[9]
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[9]
-
Set the paddle rotation speed to 50 rpm.[9]
-
Place the this compound formulation (e.g., tablet or solid dispersion equivalent to 200 mg of the drug) in the dissolution vessel.[9]
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).[9]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.[11]
-
Filter the samples and analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry at 270 nm.[9][11]
Visualizations
Caption: Experimental workflow for enhancing this compound dissolution.
Caption: Troubleshooting logic for low dissolution of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 4. pharmtech.com [pharmtech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. The Effect of the Particle Size Reduction on the Biorelevant Solubility and Dissolution of Poorly Soluble Drugs with Different Acid-Base Character - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. veterinaria.org [veterinaria.org]
- 9. journals.uran.ua [journals.uran.ua]
- 10. researchgate.net [researchgate.net]
- 11. jpionline.org [jpionline.org]
Technical Support Center: Fenoprofen Calcium Hydrate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Fenoprofen Calcium hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that can influence experimental outcomes?
A1: Understanding the fundamental properties of this compound is crucial for consistent results. Key parameters include its solubility, pKa, and physical form. Fenoprofen Calcium is an arylacetic acid derivative that exists as a white crystalline powder.[1] Its solubility varies significantly in different solvents, which can impact formulation and analytical method development.[1][2][3][4][5] The hydration state is also a critical factor, as changes in humidity and temperature can lead to conversions between the dihydrate, monohydrate, and anhydrous forms, affecting stability and dissolution.[6][7][8]
Q2: How does the hydration state of Fenoprofen Calcium affect its stability and solubility?
A2: Fenoprofen Calcium typically exists as a dihydrate.[1][6] The water molecules in the crystal lattice play a significant role in its stability. The dehydration of the dihydrate form can occur with changes in temperature.[6][8] For instance, the activation energy for dehydration changes at different temperature ranges, suggesting a multi-step process.[6][8] This can lead to the formation of a monohydrate or an anhydrous form, which may have different dissolution rates and bioavailability.[6][7][8] The rehydration of the anhydrous form is also possible and appears to be a solution-mediated transformation.[6][8] Furthermore, a liquid crystalline form (thermotropic mesophase) of Fenoprofen Calcium can be produced by heating, which exhibits higher solubility and dissolution rates than the crystalline dihydrate form.[9] However, this form is sensitive to humidity and can convert back to the dihydrate form, especially at high relative humidity (RH).[9]
Q3: What are the primary sources of variability in dissolution testing of this compound formulations?
A3: Variability in dissolution testing can arise from several factors. Due to its slight solubility in water, the choice of dissolution medium is critical.[2][10] A pH 7.0 phosphate buffer is a commonly used medium.[11] The hydration state of the active pharmaceutical ingredient (API) can significantly affect the dissolution profile.[6][7][8] Inconsistent manufacturing processes that lead to different particle sizes or polymorphic forms of this compound will also result in variable dissolution rates. The presence of excipients, such as polymers, can either enhance or retard the dissolution rate.[10][12] Finally, environmental factors like humidity during storage can alter the physical form of the API, leading to inconsistent results.[13][14][15]
Q4: How does Fenoprofen exert its therapeutic effect, and what signaling pathways are involved?
A4: Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[3][16] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[16] In addition to COX inhibition, Fenoprofen has been shown to be an activator of peroxisome proliferator-activated receptors (PPARα and PPARγ).[17] Activation of these receptors may contribute to its anti-inflammatory effects by down-regulating the production of other inflammatory mediators like leukotriene B4.[16] More recently, Fenoprofen has been identified as a positive allosteric modulator for melanocortin receptors (MC3R, MC4R, and MC5R), selectively activating the ERK1/2 cascade without affecting the canonical cAMP signaling pathway.[3]
Troubleshooting Guides
HPLC Analysis Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Drifting Retention Times | 1. Inconsistent mobile phase composition.[18] 2. Column temperature fluctuations. 3. Column equilibration is not complete, especially with ion-pairing reagents.[19] 4. Column contamination.[18] | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.[19] 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent and then equilibrate with the mobile phase for an extended period.[19] 4. Use a guard column and/or implement a sample cleanup procedure.[18] Flush the column with a strong solvent.[20] |
| Peak Tailing | 1. Interaction of the analyte with active sites on the column packing material (silanols).[18] 2. Column void or degradation of the packed bed.[18][19] 3. Extraneous column effects from tubing or fittings. | 1. Adjust the mobile phase pH or add a competing base to the mobile phase. Consider using a column with advanced end-capping.[20] 2. Replace the column.[19] 3. Use tubing with a smaller internal diameter and minimize the length of connections. |
| Variable Peak Areas | 1. Inconsistent injection volume. 2. Sample degradation. 3. Poor sample solubility in the injection solvent. | 1. Check the autosampler for air bubbles and ensure proper calibration. 2. Prepare fresh samples and store them appropriately. 3. Dissolve the sample in the mobile phase whenever possible. |
Dissolution Testing Variability
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent Dissolution Profiles Between Batches | 1. Differences in the physical form of this compound (e.g., hydration state, particle size, crystallinity).[7] 2. Variations in formulation composition or manufacturing process. 3. Inadequate control of the dissolution test parameters (e.g., temperature, agitation speed). | 1. Characterize the solid-state properties of the API in each batch using techniques like PXRD and DSC. 2. Ensure consistent manufacturing procedures and raw material specifications. 3. Calibrate and validate the dissolution apparatus regularly. |
| Incomplete Dissolution | 1. Low aqueous solubility of this compound.[2][10] 2. Formation of a coning effect at the bottom of the vessel. 3. The presence of insoluble excipients in the formulation. | 1. Use a dissolution medium with appropriate pH and/or surfactants to enhance solubility.[11] 2. Ensure proper hydrodynamics in the dissolution vessel. 3. Investigate the impact of individual excipients on drug release. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₆CaO₆·2H₂O | [1] |
| Molecular Weight | 558.65 g/mol | [1][16] |
| Appearance | White crystalline powder | [1][2] |
| pKa | 4.5 at 25°C | [1][2] |
| Solubility in Water | Slightly soluble | [1][2] |
| Solubility in Alcohol (95%) | ~15 mg/mL at 25°C | [1][2] |
| Solubility in DMSO | ≥ 100 mg/mL | [3] |
Standard Analytical Method Parameters
| Technique | Parameter | Typical Value/Condition | Reference |
| HPLC | Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) | |
| Mobile Phase | Methanol:Acetonitrile (80:20 v/v) | ||
| Flow Rate | 1.5 mL/min | ||
| Detection Wavelength | 270 nm or 272 nm | [21] | |
| Column Temperature | Ambient (~25°C) | ||
| Dissolution | Apparatus | USP Type I (basket) or II (paddle) | [11][22] |
| Medium | pH 7.0 or 7.4 phosphate buffer | [11][22] | |
| Volume | 900 mL or 1000 mL | [11][22] | |
| Agitation Speed | 100 rpm (basket) | [11] | |
| Temperature | 37 ± 0.5°C | [22] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare a mobile phase of 80% methanol and 20% acetonitrile. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Fenoprofen Calcium reference standard in the mobile phase to obtain a known concentration (e.g., 20 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 272 nm.
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas). Then, inject the sample solutions.
-
Quantification: Compare the peak area of the Fenoprofen peak in the sample chromatogram to the peak area of the standard chromatogram to determine the concentration.
Protocol 2: Dissolution Testing of this compound Capsules
-
Dissolution Medium Preparation: Prepare a pH 7.0 phosphate buffer. De-aerate the medium before use.
-
Apparatus Setup:
-
Apparatus: USP Type I (basket).
-
Medium Volume: 1000 mL.
-
Temperature: 37 ± 0.5°C.
-
Rotation Speed: 100 rpm.
-
-
Procedure:
-
Place one capsule in each basket.
-
Start the dissolution test.
-
At predetermined time points (e.g., 60 minutes), withdraw a sample from each vessel.
-
Filter the samples immediately.
-
-
Analysis: Analyze the concentration of Fenoprofen in the filtered samples using a validated analytical method, such as HPLC (as described in Protocol 1).
-
Calculation: Calculate the percentage of the labeled amount of Fenoprofen dissolved at each time point.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Simplified COX signaling pathway inhibited by Fenoprofen.
References
- 1. Nalfon (Fenoprofen Calcium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. drugs.com [drugs.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Polymers on the Physicochemical Properties and Biological Performance of Fenoprofen Calcium Dihydrate-Triacetyl-β-Cyclodextrin Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenoprofen Calcium Capsules [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. loggershop.co.uk [loggershop.co.uk]
- 14. climatronics.in [climatronics.in]
- 15. fdm-makers.com [fdm-makers.com]
- 16. Fenoprofen Calcium | C30H30CaO8 | CID 64747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. realab.ua [realab.ua]
- 20. agilent.com [agilent.com]
- 21. newdruginfo.com [newdruginfo.com]
- 22. jpionline.org [jpionline.org]
Fenoprofen Calcium Hydrate Formulation: A Technical Support Center
Welcome to the Technical Support Center for Fenoprofen Calcium Hydrate formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation challenges associated with this compound?
A1: The main challenges in formulating this compound stem from its physicochemical properties. It is a poorly water-soluble drug, which can lead to low bioavailability.[1][2] It also exists in different physical forms, including a crystalline dihydrate and a liquid crystal mesophase, which have different solubilities and stability profiles.[3] Additionally, the hydrate form can be sensitive to processing conditions like wet granulation and drying.[4]
Q2: How can the aqueous solubility of this compound be improved in a formulation?
A2: Several strategies can be employed to enhance the aqueous solubility of this compound:
-
Solid Dispersions: Creating solid dispersions with hydrophilic carriers is a common and effective method.[2][5] Carriers such as polyethylene glycol (PEG) 4000, poloxamers, β-cyclodextrin, and skimmed milk powder have been shown to improve solubility and dissolution rates.[2][5][6]
-
Conversion to Liquid Crystal Form: The liquid crystalline form of Fenoprofen Calcium exhibits higher apparent solubility than the crystalline dihydrate.[3] However, this conversion must be carefully controlled as it can impact other tablet properties.[3]
-
Use of Surfactants: Incorporating surfactants like Tween 60 can further enhance the dissolution of solid dispersions.[2]
-
pH Adjustment: While sparingly soluble in aqueous buffers, the solubility can be pH-dependent. Investigating the solubility profile across a physiologically relevant pH range is recommended.
Q3: What are the critical stability concerns for this compound formulations?
A3: The primary stability concerns include:
-
Physical Instability of the Liquid Crystal Form: The beneficial liquid crystalline form can revert to the less soluble dihydrate form, especially under conditions of high humidity (e.g., 75% RH).
-
Hygroscopicity and Hydrate Conversion: The dihydrate form itself can be affected by moisture, potentially leading to changes in crystal form and impacting dissolution and content uniformity.[4]
-
Photostability: Fenoprofen has been shown to be susceptible to photodegradation, which could lead to the formation of impurities.[7]
Q4: Which analytical techniques are recommended for troubleshooting this compound formulations?
A4: A combination of analytical techniques is essential for effective troubleshooting:
-
Dissolution Testing: USP apparatus II (paddle) is commonly used to assess drug release in various media (e.g., phosphate buffer pH 7.4).[1]
-
UV-Visible Spectrophotometry: A straightforward method for quantifying Fenoprofen content, typically at a λmax of 272 nm.[1][8]
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for the determination of purity, related substances, and degradation products.[9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for assessing drug-excipient compatibility by observing changes in characteristic peaks.[8]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are crucial for characterizing the solid-state properties, including hydration state and polymorphism.[11]
-
Powder X-Ray Diffraction (PXRD): Essential for identifying the crystalline form of this compound in the drug substance and final formulation.[11]
Troubleshooting Guides
Issue 1: Poor Dissolution Profile of Tablets
Possible Causes:
-
Low intrinsic solubility of this compound.
-
Inadequate disintegration of the tablet.
-
Formation of a less soluble crystalline form during processing or storage.
-
Poor wetting of the drug particles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor tablet dissolution.
Issue 2: Physical Instability of the Formulation During Storage
Possible Causes:
-
High humidity leading to the conversion of the amorphous or liquid crystal form to the less soluble dihydrate.
-
Temperature fluctuations affecting the physical form of the drug.
-
Incompatible excipients causing physical changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation physical instability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Sparingly soluble / Insoluble | [1][12] |
| DMSO | ~33 mg/mL | [12] |
| Dimethyl formamide | ~33 mg/mL | [12] |
| Ethanol | Soluble | [1] |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [12] |
Table 2: Impact of Formulation Strategy on this compound Solubility
| Formulation Strategy | Key Finding | Reference |
| Crystalline Dihydrate (Tablet) | Solubility of ~3.0 +/- 0.2 mg/mL | [3] |
| Liquid Crystal Mesophase (Tablet) | Maximum solubility of ~6.9 +/- 0.6 mg/mL | [3] |
| Solid Dispersion with β-cyclodextrin and Skimmed Milk Powder | Improved solubility of the poorly water-soluble drug | [5][6] |
| Solid Dispersion with Poloxamer 407 (1:2 API:polymer) | Higher solubility and faster dissolution profile | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyethylene Glycol (PEG) 4000 (or other suitable carrier)
-
Ethanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PEG 4000 in the desired ratio (e.g., 1:1, 1:2).
-
Dissolve both components in a minimal amount of ethanol in a round-bottom flask with gentle heating if necessary.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Pass the resulting powder through a suitable sieve (e.g., #60) to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In-Vitro Dissolution Testing of this compound Tablets
Objective: To evaluate the in-vitro drug release profile of this compound tablets.
Apparatus and Reagents:
-
USP Dissolution Test Apparatus (Type II - Paddle)
-
Phosphate buffer pH 7.4 (or other relevant media)
-
UV-Visible Spectrophotometer
-
Syringes with filters (e.g., 0.45 µm)
-
Volumetric flasks and pipettes
Methodology:
-
Prepare 900 mL of phosphate buffer pH 7.4 and deaerate the medium.
-
Preheat the dissolution medium to 37 ± 0.5°C in the dissolution vessels.
-
Place one tablet in each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Dilute the filtered samples appropriately with the dissolution medium.
-
Measure the absorbance of the diluted samples using a UV-Visible spectrophotometer at 272 nm against a blank of the dissolution medium.[1]
-
Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Protocol 3: Drug-Excipient Compatibility Study using FTIR
Objective: To assess the compatibility of this compound with selected excipients.
Apparatus and Materials:
-
Fourier-Transform Infrared (FTIR) Spectrophotometer
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Methodology:
-
Prepare physical mixtures of this compound and each excipient in a 1:1 ratio by gently triturating in a mortar and pestle.
-
Prepare individual samples of pure this compound and each pure excipient.
-
For each sample, mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr.
-
Triturate the mixture until a fine, uniform powder is obtained.
-
Compress the powder into a thin, transparent pellet using a hydraulic press.
-
Record the FTIR spectra for each pellet over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Compare the spectrum of the physical mixture with the spectra of the individual components. The absence of significant new peaks or the disappearance of characteristic peaks of the drug in the mixture's spectrum indicates compatibility.[8]
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of mouth-dissolving tablets containing a spray-dried solid dispersion of poorly water-soluble fenoprofen calcium dihydrate and its characterization | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. Fenoprofen: drug form selection and preformulation stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchtrend.net [researchtrend.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Dehydration, hydration behavior, and structural analysis of fenoprofen calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Fenoprofen Calcium Hydrate and Ibuprofen Efficacy
In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), fenoprofen calcium hydrate and ibuprofen are both widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This guide provides a detailed comparison of their efficacy, supported by data from clinical studies. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two compounds.
Mechanism of Action
Both fenoprofen and ibuprofen exert their therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] By blocking this pathway, both drugs effectively reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[1][3][4]
Signaling Pathway: Cyclooxygenase Inhibition
The following diagram illustrates the mechanism of action for non-selective NSAIDs like fenoprofen and ibuprofen.
Comparative Efficacy from Clinical Trials
Multiple clinical studies have compared the efficacy of fenoprofen and ibuprofen across various conditions, including rheumatoid arthritis, osteoarthritis, soft-tissue rheumatism, and primary dysmenorrhea.
Rheumatoid Arthritis
A single-blind, crossover study involving 25 out-patients with rheumatoid arthritis compared daily doses of 2.4 g fenoprofen, 2.4 g ibuprofen, and 750 mg naproxen. The results indicated that naproxen had the greatest anti-rheumatic activity, followed by fenoprofen, with ibuprofen showing the least activity.[6][7] Patient preference strongly favored naproxen, with fenoprofen as the second choice.[6][7] Another double-blind, crossover trial with 89 rheumatoid arthritis patients found no statistically significant differences in efficacy among ibuprofen, fenoprofen, naproxen, and tolmetin.[8][9] However, patient and physician rankings showed a preference for naproxen and ibuprofen over fenoprofen.[8][9]
| Parameter | Fenoprofen (2.4 g/day ) | Ibuprofen (2.4 g/day ) | Naproxen (750 mg/day) | Reference |
| Limbering up time | Less effective than Naproxen | Least effective | Most effective (Statistically significant) | [6][7] |
| Pain severity | Less effective than Naproxen | Least effective | Most effective | [6][7] |
| Joint tenderness | Less effective than Naproxen | Least effective | Most effective | [6][7] |
| Patient Preference | Second choice | Third choice | First choice | [6][7] |
Table 1: Comparison of Fenoprofen, Ibuprofen, and Naproxen in Rheumatoid Arthritis.[6][7]
Osteoarthritis
In a double-blind, multicenter, crossover trial involving 141 patients with osteoarthritis, the efficacy of fenoprofen calcium, ibuprofen, naproxen, and tolmetin sodium was compared. Tolmetin and naproxen were found to be the more effective pair, while fenoprofen and ibuprofen were less effective based on over 20 efficacy measures.[10] In terms of tolerability, ibuprofen was ranked as the best tolerated, followed by naproxen, tolmetin, and then fenoprofen.[10]
| Preference Ranking (Most to Least Preferable) | Reference | |
| Patient & Physician Preference | 1. Tolmetin sodium | [10] |
| 2. Naproxen | ||
| 3. Ibuprofen | ||
| 4. Fenoprofen calcium | ||
| Tolerability Ranking (Best to Worst) | 1. Ibuprofen | [10] |
| 2. Naproxen | ||
| 3. Tolmetin sodium | ||
| 4. Fenoprofen calcium | ||
| 5. Aspirin |
Table 2: Patient and Physician Preferences and Tolerability in Osteoarthritis.[10]
Soft-Tissue Rheumatism
A double-blind, crossover study with 50 patients compared fenoprofen calcium (600 mg, four times daily) and ibuprofen (400 mg, four times daily) for the treatment of soft-tissue rheumatism. After seven days, there was no significant difference in efficacy for 'pain at rest', 'pain on movement', 'tenderness', or 'sleep disturbance'. However, fenoprofen was significantly better for improving 'limitation of movement' and in the 'physician's assessment of the severity of the condition'.[11] Over 14 days, fenoprofen showed significant improvements in all these parameters, whereas ibuprofen did not significantly improve 'pain at rest'.[11]
| Parameter (after 7 days) | Fenoprofen vs. Ibuprofen | Reference |
| Pain at rest | No significant difference | [11] |
| Pain on movement | No significant difference | [11] |
| Tenderness | No significant difference | [11] |
| Sleep disturbance | No significant difference | [11] |
| Limitation of movement | Fenoprofen significantly better | [11] |
| Physician's assessment | Fenoprofen significantly better | [11] |
Table 3: Efficacy Comparison in Soft-Tissue Rheumatism.[11]
Primary Dysmenorrhea
A prospective, double-blind, parallel study compared a single 200 mg dose of fenoprofen calcium with 400 mg of ibuprofen and a placebo for pain relief in primary dysmenorrhea. Both active treatments were significantly more effective than the placebo (P < 0.05). However, there was no statistically significant difference in post-treatment pain scores between the fenoprofen and ibuprofen groups (P > 0.05).
| Treatment Group | Pain Score vs. Placebo | Fenoprofen vs. Ibuprofen | Reference |
| Fenoprofen Calcium (200 mg) | Significantly lower (P < 0.05) | No significant difference (P > 0.05) | |
| Ibuprofen (400 mg) | Significantly lower (P < 0.05) | No significant difference (P > 0.05) |
Table 4: Pain Score Comparison in Primary Dysmenorrhea.
Experimental Protocols
The clinical trials cited employed rigorous methodologies to ensure the validity of their findings. A representative experimental workflow for a comparative clinical trial is outlined below.
Representative Experimental Workflow: Double-Blind, Crossover Study
Key Methodological Components:
-
Study Design: The majority of the cited studies utilized a double-blind, crossover design. This design allows each patient to serve as their own control, reducing inter-patient variability.
-
Patient Population: Participants were recruited based on specific diagnoses, such as "classical" or "definite" rheumatoid arthritis, osteoarthritis, soft-tissue rheumatism, or primary dysmenorrhea.
-
Dosage and Administration: Standardized oral doses of fenoprofen calcium and ibuprofen were administered for defined treatment periods.
-
Washout Period: In crossover studies, a washout period between treatments is crucial to eliminate the effects of the previous drug.
-
Efficacy Parameters: A variety of subjective and objective measures were used to assess efficacy, including pain severity scales, duration of morning stiffness, joint tenderness, limitation of movement, and overall physician and patient assessments.
-
Statistical Analysis: Appropriate statistical methods were employed to compare the treatment effects and determine statistical significance.
Conclusion
Both this compound and ibuprofen are effective NSAIDs that function through the inhibition of COX enzymes. The choice between the two may depend on the specific indication and individual patient factors.
-
In rheumatoid arthritis , some evidence suggests that fenoprofen may have a slight efficacy advantage over ibuprofen, although other studies show no significant difference.[6][7][8][9]
-
For osteoarthritis , ibuprofen appears to be better tolerated, while both were found to be less effective than naproxen and tolmetin in one major study.[10]
-
In soft-tissue rheumatism , fenoprofen demonstrated superiority in improving the limitation of movement.[11]
-
For primary dysmenorrhea , both drugs are equally effective at the dosages studied.
Ultimately, this comparative guide highlights the nuances in the efficacy profiles of fenoprofen and ibuprofen. For researchers and drug development professionals, these findings underscore the importance of considering specific clinical contexts and patient populations when evaluating NSAID therapies. Further head-to-head trials with standardized methodologies and larger patient cohorts would be beneficial to further delineate the comparative efficacy of these two commonly used drugs.
References
- 1. Comparison of fenoprofen calcium, ibuprofen and placebo in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four-way, multicenter, crossover trial of ibuprofen, fenoprofen calcium, naproxen, and tolmetin sodium in osteoarthritis: comparative clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of fenoprofen in the treatment of primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of over-the-counter analgesics for primary dysmenorrhea: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral non‐steroidal anti‐inflammatory drugs versus other oral analgesic agents for acute soft tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Fenoprofen in rheumatoid arthritis: a controlled crossover multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fenoprofen with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including Ibuprofen, Naproxen, Diclofenac, and Celecoxib. The information is supported by experimental data and detailed methodologies to assist in research and development.
Mechanism of Action: Inhibition of Cyclooxygenase
Non-steroidal anti-inflammatory drugs exert their therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.[1]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.[2]
-
COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.[2][3]
Most traditional NSAIDs, including Fenoprofen, Ibuprofen, and Naproxen, are non-selective inhibitors of both COX-1 and COX-2.[1] In contrast, Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[2]
Below is a diagram illustrating the prostaglandin biosynthesis pathway and the points of inhibition by NSAIDs.
Comparative Efficacy
Clinical trials have compared the efficacy of Fenoprofen with other NSAIDs in various inflammatory conditions.
In a double-blind, crossover study involving patients with soft-tissue rheumatism, Fenoprofen was found to be significantly better than Ibuprofen in improving 'limitation of movement' and the 'physician's assessment of the severity of the condition'. For other parameters like 'pain at rest', 'pain on movement', 'tenderness', and 'sleep disturbance', there was no significant difference between the two drugs.
Another study in rheumatoid arthritis found that while there were no statistically significant differences in efficacy measurements between naproxen, ibuprofen, fenoprofen, and tolmetin, patient and physician preference rankings favored naproxen, followed by ibuprofen, and then fenoprofen.
A single-blind crossover comparison in rheumatoid arthritis suggested that the anti-rheumatic activity was greatest with naproxen and least with ibuprofen, with fenoprofen being the second choice for a majority of patients.
The following table summarizes the findings of some comparative clinical trials.
| Comparison | Indication | Key Findings | Citation |
| Fenoprofen vs. Ibuprofen | Soft-tissue rheumatism | Fenoprofen was significantly better for "limitation of movement" and physician's assessment of severity. No significant difference in pain relief. | |
| Fenoprofen vs. Naproxen, Ibuprofen, Tolmetin | Rheumatoid Arthritis | No statistically significant differences in efficacy. Patient/physician preference: Naproxen > Ibuprofen > Fenoprofen. | |
| Fenoprofen vs. Naproxen, Ibuprofen | Rheumatoid Arthritis | Anti-rheumatic activity: Naproxen > Fenoprofen > Ibuprofen (based on patient preference). | |
| Fenoprofen vs. Aspirin | Rheumatoid Arthritis | Fenoprofen was as effective as aspirin with strikingly fewer side effects. | |
| Fenoprofen vs. Aspirin | Large-Joint Osteoarthritis | Both drugs were significantly better than placebo. Fenoprofen was slightly better than aspirin in most variables. |
Pharmacokinetic Profiles
The pharmacokinetic properties of NSAIDs, such as their absorption, distribution, metabolism, and excretion, influence their dosing frequency and duration of action. Most NSAIDs are well-absorbed orally and are highly bound to plasma proteins.
The following table provides a comparative summary of the key pharmacokinetic parameters for Fenoprofen and other selected NSAIDs.
| Drug | Time to Peak Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Elimination Half-life (t½) | Protein Binding |
| Fenoprofen | ~1-2 hours | Varies with dose | ~3 hours | >99% |
| Ibuprofen | ~1-2 hours | Varies with dose | ~2 hours | >99% |
| Naproxen | ~2-4 hours | Varies with dose | ~12-17 hours | >99% |
| Diclofenac | ~2-3 hours | Varies with dose | ~1-2 hours | >99% |
| Celecoxib | ~3 hours | Varies with dose | ~11 hours | ~97% |
Note: Tmax and Cmax can vary depending on the formulation (e.g., immediate-release vs. extended-release) and the presence of food.
Safety and Tolerability
The safety profile of NSAIDs is a critical consideration in their clinical use. The most common adverse effects are related to the gastrointestinal (GI) tract and are a direct consequence of the inhibition of the protective effects of COX-1 in the gastric mucosa.[1] Other potential side effects include cardiovascular and renal complications.
COX-2 Selectivity and Gastrointestinal Risk
The ratio of COX-2 to COX-1 inhibition is a useful indicator of the potential for an NSAID to cause gastrointestinal side effects. A lower ratio indicates greater selectivity for COX-2, which is generally associated with a lower risk of GI toxicity.
The following table shows the COX-2/COX-1 selectivity ratios for Fenoprofen and other NSAIDs.
| NSAID | COX-2/COX-1 Selectivity Ratio * | Relative Gastrointestinal Risk |
| Fenoprofen | 5.14 | Higher |
| Ibuprofen | 1.69 | Moderate |
| Naproxen | 1.79 | Moderate |
| Diclofenac | 0.05 | Lower |
| Celecoxib | 0.11 | Lowest |
*Expressed as the ratio of the 50% inhibitory concentration (IC50) for COX-2 to the IC50 for COX-1 in whole blood. A ratio <1 indicates selectivity for COX-2.
Common Adverse Effects
The table below lists some of the common adverse effects associated with Fenoprofen and the other compared NSAIDs.
| Adverse Effect | Fenoprofen | Ibuprofen | Naproxen | Diclofenac | Celecoxib |
| Gastrointestinal | Dyspepsia, nausea, abdominal pain | Dyspepsia, heartburn, nausea | Dyspepsia, heartburn, abdominal pain | Abdominal pain, constipation, diarrhea | Abdominal pain, dyspepsia, nausea |
| Cardiovascular | Edema, palpitations | Edema, increased blood pressure | Edema, palpitations | Edema, hypertension | Hypertension, peripheral edema |
| Central Nervous System | Headache, dizziness, drowsiness | Headache, dizziness | Headache, dizziness, drowsiness | Headache, dizziness | Dizziness, headache |
| Renal | Renal dysfunction | Acute renal failure | Abnormal renal function | Renal toxicity | Renal impairment |
Experimental Protocols
In Vitro Determination of COX-1/COX-2 Inhibition (Human Whole Blood Assay)
This assay is a widely used method to determine the inhibitory potency and selectivity of NSAIDs on COX-1 and COX-2 in a physiologically relevant environment.
Objective: To measure the 50% inhibitory concentration (IC50) of a test compound for COX-1 and COX-2 activity in human whole blood.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for at least two weeks.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle at 37°C for a specified time (e.g., 1 hour).
-
Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).
-
Serum is separated by centrifugation, and the concentration of TXB2 is measured by a specific immunoassay (e.g., ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), for 24 hours to induce the expression of COX-2 in monocytes.
-
Following LPS stimulation, the test compound at various concentrations is added and incubated for a specified time.
-
Plasma is separated by centrifugation, and the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, is quantified by immunoassay.
-
-
Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control. The IC50 values are then determined from the concentration-response curves.
Clinical Trial Protocol for Efficacy and Safety of NSAIDs in Osteoarthritis
Objective: To compare the efficacy and safety of Fenoprofen with another NSAID (e.g., Naproxen) in patients with osteoarthritis of the knee.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population: Male and female patients aged 40 years and older with a confirmed diagnosis of osteoarthritis of the knee and a baseline pain intensity score of ≥ 4 on a 10-point visual analog scale (VAS).
Intervention:
-
Group 1: Fenoprofen (e.g., 600 mg three times daily)
-
Group 2: Naproxen (e.g., 500 mg twice daily)
-
Treatment duration: 12 weeks
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at week 12.
-
Secondary Endpoints:
-
Change from baseline in WOMAC physical function and stiffness subscale scores.
-
Patient's and physician's global assessment of disease activity.
-
Use of rescue medication (e.g., acetaminophen).
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Physical examinations, vital signs, and laboratory safety tests (hematology, serum chemistry, and urinalysis) at baseline and specified follow-up visits.
Statistical Analysis: Efficacy endpoints will be analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate. The incidence of AEs will be summarized and compared between treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a clinical trial comparing NSAIDs.
Conclusion
Fenoprofen is a non-selective NSAID with analgesic and anti-inflammatory properties comparable to other traditional NSAIDs like Ibuprofen and Aspirin. Clinical evidence suggests that while it is effective in managing pain and inflammation in conditions such as rheumatoid arthritis and osteoarthritis, patient and physician preference may favor other NSAIDs like Naproxen.
From a safety perspective, Fenoprofen's higher COX-2/COX-1 selectivity ratio suggests a greater potential for gastrointestinal side effects compared to more COX-2 selective agents like Diclofenac and Celecoxib. The choice of an appropriate NSAID for a particular patient should be guided by a careful consideration of the individual's clinical presentation, comorbidities, and risk factors for adverse events. This comparative guide provides a framework for researchers and drug development professionals to objectively evaluate Fenoprofen in the context of other available NSAIDs.
References
A Comparative Analysis of the Analgesic Efficacy of Fenoprofen Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of Fenoprofen Calcium hydrate against other common nonsteroidal anti-inflammatory drugs (NSAIDs) and placebo. The information presented is supported by data from clinical and preclinical studies to aid in research and development decisions.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Fenoprofen is a nonsteroidal anti-inflammatory drug that exhibits its analgesic and anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2] By blocking the COX enzymes, Fenoprofen effectively curtails the production of prostaglandins, leading to a reduction in pain and inflammation.[1][3]
The analgesic action of Fenoprofen has been demonstrated to reduce pain intensity and provide sustained pain relief in patients.[4] Like other non-selective NSAIDs, Fenoprofen's inhibition of both COX-1 and COX-2 is a key consideration, as the inhibition of COX-1 is associated with potential gastrointestinal side effects.[1][2]
Below is a diagram illustrating the arachidonic acid cascade and the site of action for NSAIDs like Fenoprofen.
Comparative Analgesic Efficacy: Clinical Data
The analgesic properties of this compound have been evaluated in various clinical settings, including postoperative pain, osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea. The following tables summarize the quantitative data from comparative clinical trials.
Table 1: Fenoprofen vs. Placebo and Other Analgesics in Acute Postoperative Pain
| Comparator | Fenoprofen Dose | Outcome Measure | Result | Citation |
| Placebo | 200 mg | % of patients with at least 50% pain relief over 4-6 hours | Fenoprofen: 57% vs. Placebo: 14% | [5] |
| Placebo | 200 mg | Number Needed to Treat (NNT) for at least 50% pain relief | 2.3 (1.9 to 3.0) | [5] |
Table 2: Fenoprofen vs. Other NSAIDs in Arthritic Conditions
| Condition | Comparator | Key Efficacy Measures | Outcome | Citation |
| Osteoarthritis | Ibuprofen, Naproxen, Tolmetin sodium | Patient and physician preference, efficacy measures | Fenoprofen and ibuprofen were found to be less effective than tolmetin sodium and naproxen. | |
| Rheumatoid Arthritis | Ibuprofen, Naproxen, Tolmetin | Efficacy measurements | No statistically significant differences in efficacy among the four NSAIDs. | [6] |
| Soft-tissue Rheumatism | Ibuprofen | Pain at rest, pain on movement, tenderness, sleep disturbance, limitation of movement | No significant difference in most pain parameters after 7 days, but Fenoprofen was significantly better for "limitation of movement". | [7] |
Table 3: Fenoprofen vs. Placebo and Other NSAIDs in Primary Dysmenorrhea
| Comparator | Fenoprofen Dose | Outcome Measure | Result | Citation |
| Ibuprofen (400 mg), Placebo | 200 mg | Post-treatment pain scores | Fenoprofen and Ibuprofen were significantly better than placebo, with no significant difference between them. | [8] |
| Aspirin (650 mg), Placebo | 200 mg & 400 mg | Pain relief | Both doses of Fenoprofen provided significantly greater pain relief compared to placebo and aspirin. | [9] |
Experimental Protocols for Preclinical Analgesic Validation
Standard preclinical models are employed to assess the analgesic potential of new chemical entities. The following are detailed protocols for two commonly used models in analgesic drug screening.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to evaluate peripherally acting analgesics.
Methodology:
-
Animal Model: Swiss albino mice (18-22g) are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory environment before the experiment.
-
Drug Administration: The test compound (Fenoprofen) or vehicle (control) is administered orally or intraperitoneally. A standard reference drug (e.g., Aspirin) is also used for comparison.
-
Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).
-
Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.
Randall-Selitto Paw Pressure Test
This is a mechanical nociceptive test used to assess sensitivity to pressure, often on an inflamed paw.
Methodology:
-
Animal Model: Rats are commonly used for this assay.
-
Induction of Inflammation (Optional): To assess anti-inflammatory and analgesic effects, inflammation can be induced in one hind paw by injecting a phlogistic agent (e.g., carrageenan or yeast suspension) a few hours before the test.
-
Acclimatization and Handling: Animals are handled to acclimate them to the procedure to minimize stress-induced analgesia.
-
Drug Administration: The test compound (Fenoprofen), vehicle, or a standard analgesic is administered.
-
Measurement of Pain Threshold: At predetermined time points after drug administration, a constantly increasing pressure is applied to the dorsal surface of the paw using a specialized algesimeter.
-
Endpoint: The pressure at which the animal vocalizes or withdraws its paw is recorded as the pain threshold.
-
Data Analysis: The change in pain threshold from baseline is calculated for each group to determine the analgesic effect.
Conclusion
This compound is an effective analgesic for mild to moderate pain, with efficacy comparable to other NSAIDs such as ibuprofen in certain conditions.[5][8] Clinical data suggests that while it is superior to placebo and aspirin for dysmenorrhea, its relative efficacy in arthritic conditions compared to other NSAIDs like naproxen and tolmetin may vary.[6][9] The choice of analgesic should be guided by the specific clinical indication, patient characteristics, and the side-effect profile of the drug. The preclinical models described provide a robust framework for the continued investigation and validation of the analgesic properties of Fenoprofen and other novel compounds.
References
- 1. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single dose oral fenoprofen for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Arachidonic acid inhibitors and how do they work? [synapse.patsnap.com]
- 6. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 7. Randall–Selitto test - Wikipedia [en.wikipedia.org]
- 8. Comparison of fenoprofen calcium, ibuprofen and placebo in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of fenoprofen in the treatment of primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen Calcium Hydrate and Zomepirac Sodium in the Management of Postsurgical Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fenoprofen Calcium hydrate and zomepirac sodium, two non-steroidal anti-inflammatory drugs (NSAIDs), in the context of managing postsurgical pain. While zomepirac sodium was withdrawn from the market in 1983 due to rare but serious anaphylactic reactions, its high efficacy makes it a relevant historical comparator for analgesic drug development.[1] This analysis synthesizes available clinical data, outlines experimental methodologies, and illustrates the pharmacological pathways of both compounds.
Efficacy in Postsurgical Dental Pain: A Head-to-Head Comparison
A key clinical trial directly compared the analgesic efficacy of a single oral dose of 200 mg of fenoprofen calcium with 100 mg of zomepirac sodium in patients experiencing moderate to severe pain following the surgical removal of impacted third molars.[2] The study concluded that both drugs were equally efficacious, demonstrating similar onset, peak, and total analgesic effects.[2] Both active treatments were found to be markedly superior to placebo (p < 0.001) across all efficacy measures.[2]
While the original publication does not provide specific mean values for Total Pain Relief (TOTPAR) and Sum of Pain Intensity Difference (SPID), the findings clearly indicate a comparable analgesic profile for the two compounds in this well-established pain model.[2]
Quantitative Data Summary
The following table summarizes the key findings from the comparative study of fenoprofen calcium and zomepirac sodium in postsurgical dental pain.
| Parameter | This compound (200 mg) | Zomepirac Sodium (100 mg) | Placebo |
| Analgesic Efficacy | |||
| Total Pain Relief (TOTPAR) | Almost identical to Zomepirac Sodium[2] | Almost identical to Fenoprofen Calcium[2] | Markedly inferior to both active drugs (p < 0.001)[2] |
| Sum of Pain Intensity Difference (SPID) | Almost identical to Zomepirac Sodium[2] | Almost identical to Fenoprofen Calcium[2] | Markedly inferior to both active drugs (p < 0.001)[2] |
| Onset of Action | Similar to Zomepirac Sodium[2] | Similar to Fenoprofen Calcium[2] | - |
| Peak Analgesic Effect | Similar to Zomepirac Sodium[2] | Similar to Fenoprofen Calcium[2] | - |
| Total Analgesic Effect | Similar to Zomepirac Sodium[2] | Similar to Fenoprofen Calcium[2] | - |
| Adverse Events | |||
| Incidence of Side Effects | Evenly distributed among the three groups[2] | Evenly distributed among the three groups[2] | Evenly distributed among the three groups[2] |
| Serious Side Effects | None reported[2] | None reported[2] | None reported[2] |
Mechanism of Action: Inhibition of Cyclooxygenase
Both fenoprofen and zomepirac exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of pain and inflammation. Both drugs are considered non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.
Experimental Protocols: The Dental Pain Model
The comparative efficacy of fenoprofen and zomepirac was evaluated using the well-established dental pain model, specifically in patients undergoing the surgical removal of impacted third molars. This model is considered a sensitive and reliable method for assessing the efficacy of analgesics.
Key Methodological Steps:
-
Patient Selection:
-
Healthy adult patients scheduled for the surgical removal of one or more impacted third molars.
-
Patients were required to have at least a moderate level of baseline pain post-surgery to be included in the efficacy analysis.
-
-
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group design was employed.[2]
-
Patients were randomly assigned to receive a single oral dose of either 200 mg fenoprofen calcium, 100 mg zomepirac sodium, or a placebo.[2]
-
Both the active medications and the placebo were identical in appearance to maintain blinding.[2]
-
-
Pain Assessment:
-
Pain intensity and pain relief were assessed at baseline (immediately before medication) and at regular intervals (e.g., 30 minutes, 1, 2, 3, and 4 hours) after drug administration.
-
Standard pain assessment scales were used:
-
Pain Intensity: A 4-point categorical scale (0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Pain Relief: A 5-point categorical scale (0 = none, 1 = a little, 2 = some, 3 = a lot, 4 = complete).
-
-
-
Efficacy Endpoints:
-
Primary Endpoints:
-
Total Pain Relief (TOTPAR): The sum of the pain relief scores over the 4-hour observation period.
-
Sum of Pain Intensity Difference (SPID): The sum of the differences in pain intensity from baseline at each observation point.
-
-
Secondary Endpoints:
-
Overall evaluation of the medication by the patient.
-
Time to remedication (the time at which the patient required additional pain medication).
-
-
-
Data Analysis:
-
Standard statistical methods, such as analysis of variance (ANOVA), were used to compare the treatment groups for the primary and secondary efficacy variables.
-
Safety and Tolerability
In the direct comparative trial, both fenoprofen calcium and zomepirac sodium were well-tolerated. The incidence of side effects was low and evenly distributed among the fenoprofen, zomepirac, and placebo groups.[2] No serious adverse events were reported for either active medication in this study.[2]
It is crucial to note, however, that zomepirac sodium was voluntarily withdrawn from the market by its manufacturer in March 1983 due to reports of severe anaphylactic reactions in a small, unpredictable subset of the patient population.[1]
Conclusion
Based on the available evidence, this compound (200 mg) and zomepirac sodium (100 mg) demonstrate comparable analgesic efficacy in the management of acute postsurgical pain. Both drugs, acting as non-selective COX inhibitors, provide significant pain relief compared to placebo. The primary differentiating factor between the two compounds is the significant safety concern of anaphylaxis associated with zomepirac sodium, which ultimately led to its withdrawal from clinical use. For researchers and drug development professionals, the high efficacy of zomepirac serves as a historical benchmark, while the safety profile of fenoprofen highlights the importance of balancing analgesic potency with patient safety.
References
A Comparative Analysis of Fenoprofen Calcium Hydrate in Clinical Trials
For researchers and drug development professionals, understanding the comparative efficacy and safety of non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for informed decision-making. This guide provides a comprehensive cross-study comparison of clinical trials involving Fenoprofen Calcium hydrate, juxtaposed with other commonly used NSAIDs such as ibuprofen, naproxen, and the COX-2 inhibitor, celecoxib.
Mechanism of Action: Inhibition of Cyclooxygenase
Fenoprofen, a propionic acid derivative, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4][5] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow, COX-2 is inducible and its expression is upregulated during inflammation.[6][7][8] By inhibiting both COX-1 and COX-2, fenoprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[3][4]
Comparative Efficacy in Rheumatic Diseases
Clinical trials have evaluated the efficacy of fenoprofen in rheumatoid arthritis and osteoarthritis, often comparing it with aspirin and other NSAIDs.
Rheumatoid Arthritis
Early clinical trials in rheumatoid arthritis demonstrated that fenoprofen was comparable in efficacy to aspirin.[9][10][11][12][13] In a double-blind, crossover study, fenoprofen was found to be as effective as aspirin in controlling disease activity, with fewer side effects reported for fenoprofen.[9] Another study showed that while both drugs improved most efficacy parameters, fenoprofen was superior to aspirin in reducing the number of swollen joints and improving grip strength.[10] A study comparing fenoprofen to a placebo in patients on maintenance corticosteroids showed that fenoprofen provided a significantly greater effect and allowed for a reduction in corticosteroid dosage.[14]
More recent standardized measures of efficacy, such as the American College of Rheumatology 20% improvement criteria (ACR20), are not available for fenoprofen from the reviewed literature. However, for comparator drugs, a meta-analysis of celecoxib trials showed a 15% absolute improvement in ACR20 response compared to placebo.[15][16]
| Drug | Dosage | Comparator | ACR20 Response | Study Population | Source |
| Fenoprofen Calcium | 2.4 g/day | Aspirin (3.9 g/day ) | Not Reported | 216 patients with rheumatoid arthritis | [10] |
| Celecoxib | 200-400 mg/day | Placebo | 15% absolute improvement | 873 patients with rheumatoid arthritis | [15][16][17] |
| Celecoxib | 200-400 mg/day | Traditional NSAIDs | 4% absolute improvement | 1981 patients with rheumatoid arthritis | [16][17] |
| Naproxen | 500 mg twice daily | Aspirin | Not Reported | 80 patients with rheumatoid arthritis | [18] |
Table 1: Comparison of Efficacy in Rheumatoid Arthritis Clinical Trials
Osteoarthritis
In osteoarthritis, fenoprofen has been shown to be effective in reducing pain and improving function.[19] For comparator drugs, clinical trials using the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) provide quantitative data on efficacy. For instance, a study on naproxen showed significant improvements in WOMAC scores for pain, stiffness, and function in patients with knee and hip osteoarthritis.[20] Similarly, celecoxib has demonstrated a statistically significant, albeit modest, improvement in WOMAC pain and function scores compared to placebo.[21][22] Ibuprofen has also been shown to lead to a 50-60% improvement over placebo in WOMAC scores.[23]
| Drug | Dosage | Comparator | WOMAC Score Improvement | Study Population | Source |
| Fenoprofen Calcium | Not Specified | Not Applicable | Not Reported | Not Applicable | |
| Naproxen | 500 mg twice daily | Placebo | Significant improvement in pain, stiffness, and function | 403 patients with knee or hip osteoarthritis | [20][24] |
| Ibuprofen | 800 mg three times daily | Placebo | 50-60% improvement over placebo | Not specified | [23] |
| Celecoxib | 200 mg once daily | Placebo | 3% absolute improvement in pain; 4% in function | 1622 patients with osteoarthritis | [22] |
| Celecoxib | 200 mg once daily | Ibuprofen (800 mg three times daily) | Non-inferior to ibuprofen | 388 patients with knee osteoarthritis | [25] |
Table 2: Comparison of Efficacy in Osteoarthritis Clinical Trials (WOMAC Scores)
Efficacy in Pain Management
For mild to moderate pain, fenoprofen is administered at a dose of 200 mg every 4 to 6 hours.[19] Comparative data for acute pain relief is limited for fenoprofen. For other NSAIDs, a common metric is the Number Needed to Treat (NNT) to achieve at least 50% pain relief. For celecoxib in rheumatoid arthritis, the NNT for pain improvement compared to placebo was 4.[15]
Safety and Tolerability
The most frequently reported adverse effects associated with fenoprofen are gastrointestinal in nature.[19] Clinical trials have indicated that fenoprofen may have a better gastrointestinal safety profile compared to aspirin, with fewer and milder side effects reported.[9][10][12][13]
| Drug | Dosage | Comparator | Key Adverse Events | Source |
| Fenoprofen Calcium | 2.4 g/day | Aspirin (3.9 g/day ) | Fewer complaints and lower incidence of abnormal SGOT levels than aspirin. | [10] |
| Celecoxib | 200-400 mg/day | Traditional NSAIDs | Fewer gastroduodenal ulcers. | [15][16] |
| Ibuprofen | 2400 mg/day | Celecoxib (200 mg/day) | More frequent upper gastrointestinal events (5.1% vs 1.3%). | [25] |
| Naproxen | 500 mg twice daily | Aspirin | Less frequent gastrointestinal side effects (not statistically significant). | [18] |
Table 3: Comparison of Safety and Tolerability
Experimental Protocols
Representative Clinical Trial Workflow
A common design for these studies was a randomized, double-blind, crossover or parallel-group trial.
-
Fenoprofen vs. Aspirin in Rheumatoid Arthritis (1976) : This multi-center, double-blind, crossover study involved 116 patients with active rheumatoid arthritis. Patients received fenoprofen (400 mg every 6 hours) and aspirin (1,000 mg every 6 hours) for six-week periods in a random sequence. Efficacy was evaluated using standard objective and subjective parameters, and side effects were monitored through daily telephone interviews and weekly outpatient evaluations.[9]
-
Fenoprofen vs. Ibuprofen in Soft-Tissue Rheumatism (1983) : This was a double-blind, crossover study involving 50 patients. Fenoprofen calcium (600 mg, four times daily) was compared to ibuprofen (400 mg, four times daily). Efficacy was assessed after 7 and 14 days based on parameters such as pain at rest, pain on movement, tenderness, sleep disturbance, and limitation of movement.[26]
Conclusion
The available clinical trial data, though largely from an earlier era of drug development, suggests that this compound is an effective NSAID for the management of rheumatoid arthritis, osteoarthritis, and mild to moderate pain, with an efficacy comparable to that of aspirin and other traditional NSAIDs. Its gastrointestinal tolerability appears to be more favorable than that of aspirin. However, a direct comparison with newer NSAIDs and COX-2 inhibitors using modern standardized endpoints like ACR20 and WOMAC scores is lacking in the published literature. This highlights a data gap for Fenoprofen in the context of contemporary clinical trial standards. For researchers and clinicians, the choice of an NSAID will depend on a careful consideration of the individual patient's clinical presentation, comorbidities, and risk factors, alongside the available evidence for each therapeutic option.
References
- 1. Fenoprofen - Wikipedia [en.wikipedia.org]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 9. Fenoprofen in rheumatoid arthritis: a controlled crossover multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of benefit-to-risk ratios of aspirin and fenoprofen: controlled multicentre study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fenoprofen calcium therapy in rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]
- 13. Trial of a new antirheumatic agent | South African Medical Journal [ajol.info]
- 14. Fenoprofen calcium in steroid treated rheumatoid arthritis: efficacy, safety, and steroid-sparing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness and Safety of Celecoxib for the Treatment of Rheumatoid Arthritis | AAFP [aafp.org]
- 16. Celecoxib for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celecoxib for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naproxen in rheumatoid arthritis. A controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fenoprofen Capsules: Package Insert / Prescribing Info / MOA [drugs.com]
- 20. Greater reduction of knee than hip pain in osteoarthritis treated with naproxen, as evaluated by WOMAC and SF‐36 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Celecoxib for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Celecoxib for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Osteoarthritis of the knee and hip. Part II: therapy with ibuprofen and a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Greater reduction of knee than hip pain in osteoarthritis treated with naproxen, as evaluated by WOMAC and SF-36 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Comparison between fenoprofen and ibuprofen in the treatment of soft-tissue rheumatism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoprofen Calcium Hydrate and Aspirin Efficacy
This guide provides a detailed comparison of the efficacy of Fenoprofen Calcium hydrate and aspirin, two commonly used nonsteroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative performance based on available clinical and preclinical data.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Both fenoprofen and aspirin exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2] Aspirin irreversibly inhibits COX, while fenoprofen is a reversible inhibitor.[1]
Below is a diagram illustrating the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Comparative Efficacy: Clinical Data
Multiple clinical trials have compared the efficacy of fenoprofen and aspirin in various inflammatory and pain-related conditions. The following tables summarize the key findings from these studies.
Rheumatoid Arthritis
| Study | Design | Patient Population | Dosage | Key Efficacy Findings | Adverse Effects |
| Sigler et al. (1976)[3] | 26-week, randomized, double-blind, parallel | 216 patients with rheumatoid arthritis | Fenoprofen: 2.4 g/day Aspirin: 3.9 g/day | Fenoprofen was superior to aspirin in reducing the number of swollen joints, improving grip strength, and activity index (p < 0.05). Patients also showed a preference for fenoprofen.[3] | The frequency of complaints and abnormal SGOT levels were greater with aspirin.[3] |
| Anderson (1974) | Double-blind, crossover | 10 outpatients with active rheumatoid arthritis | Fenoprofen: 2.1 g/day (average)Aspirin: 4.5 g/day (average) | Both drugs were found to be similarly effective. | Patients reported twice as many side effects with aspirin. No drug-related side effects were attributed to fenoprofen. |
| Brewer et al. (1982)[4] | 12-week, multicentered, double-blind, parallel | 99 children with Juvenile Rheumatoid Arthritis | Fenoprofen: 900-1800 mg/m²/dayAspirin: 1500-3000 mg/m²/day | The two drugs were nearly identical in efficacy.[4] | Toxicity was considerably less among fenoprofen-treated patients. 14% of aspirin-treated patients were removed from the trial due to adverse reactions, compared to none in the fenoprofen group.[4] |
Osteoarthritis
| Study | Design | Patient Population | Dosage | Key Efficacy Findings | Adverse Effects |
| Brooke (1976)[5] | Double-blind, crossover | Patients with osteoarthritis | Fenoprofen: 200-600 mg every 6 hoursAspirin: 325-975 mg every 6 hours | Both drugs were significantly better than placebo in relieving pain and reducing stiffness. Fenoprofen was slightly better than aspirin in most variables.[5] | Side effects included abdominal discomfort, headache, pruritus, nervousness, and tinnitus.[5] |
Acute Inflammatory Soft-Tissue Injuries
| Study | Design | Patient Population | Dosage | Key Efficacy Findings | Adverse Effects |
| Hellewell (1978)[6] | 3 to 10-day, randomized, double-blind, parallel | 100 patients with bruise, bursitis, ligamentous strain, myofascitis, and tendinitis | Not specified | Fenoprofen and aspirin were equally effective. 73% of patients rated fenoprofen therapy as very good or good, compared to 64% for aspirin.[6] | Adverse experiences occurred in fewer patients and at a lower frequency with fenoprofen.[6] |
Postoperative Pain
| Study | Design | Patient Population | Dosage | Key Efficacy Findings |
| Sunshine et al. (1978)[7] | Single oral dose | Inpatients with moderate to severe postoperative, fracture, or somatic pain | Fenoprofen: 50-600 mgAspirin: 650 mg | The analgesic response of fenoprofen increased with the dose up to 200 mg. The overall response to 600 mg was not significantly different from 200 mg.[7] |
Experimental Protocols
The following sections describe the general methodologies employed in preclinical and clinical studies to assess the efficacy of NSAIDs like fenoprofen and aspirin.
Preclinical Evaluation
Analgesic Activity:
-
Acetic Acid-Induced Writhing Test: Mice are administered the test compound (fenoprofen or aspirin) or a control vehicle. After a set time, a solution of acetic acid is injected intraperitoneally to induce writhing (a response indicative of pain). The number of writhes is counted over a specific period, and the percentage of inhibition by the drug is calculated.
-
Hot Plate Test: This method assesses the central analgesic activity. Animals are placed on a heated plate, and the time taken for them to show a pain response (e.g., licking their paws or jumping) is recorded. An increase in this latency period after drug administration indicates an analgesic effect.
Anti-inflammatory Activity:
-
Carrageenan-Induced Paw Edema: Inflammation is induced in the paw of a rat by injecting a solution of carrageenan. The volume of the paw is measured before and at various time points after the injection. The test drug is administered prior to the carrageenan injection, and its ability to reduce the swelling is quantified.
Antipyretic Activity:
-
Yeast-Induced Pyrexia: Fever is induced in rats by subcutaneous injection of a yeast suspension. The rectal temperature of the animals is monitored. The test drug is administered after the onset of fever, and its ability to reduce the elevated body temperature is measured over time.
Clinical Evaluation
The following diagram illustrates a typical workflow for a double-blind, parallel-group clinical trial comparing two NSAIDs.
Efficacy Assessment in Clinical Trials:
-
Pain Assessment: Patient-reported pain intensity is often measured using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).
-
Inflammation Assessment: In arthritis trials, this can include the number of swollen and tender joints, and patient and physician global assessments of disease activity.
-
Functional Assessment: Grip strength and the time taken to walk a certain distance can be used to assess physical function.
-
Safety Assessment: This involves monitoring and recording all adverse events, as well as laboratory tests to assess renal and hepatic function.
Conclusion
Based on the available data, this compound demonstrates comparable efficacy to aspirin in treating various inflammatory and pain conditions, including rheumatoid arthritis, osteoarthritis, and acute soft-tissue injuries.[3][4][5][6] In several studies, fenoprofen was associated with a better safety profile, with fewer and less frequent adverse effects, particularly gastrointestinal issues, compared to aspirin.[3][4][6] For instance, in a study on rheumatoid arthritis, fenoprofen was found to be superior to aspirin in several efficacy parameters and was preferred by patients.[3] Similarly, in a study on juvenile rheumatoid arthritis, fenoprofen showed equal efficacy to aspirin but with significantly less toxicity.[4] These findings suggest that this compound may offer a favorable benefit-to-risk ratio compared to aspirin for the management of pain and inflammation.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenoprofen therapy in large-joint osteoarthritis: double-blind comparison with aspirin and longterm experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpras.com [ijpras.com]
- 5. Fenoprofen calcium in rheumatoid arthritis. A controlled double-blind crossover evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yeast-induced pyrexia method: Significance and symbolism [wisdomlib.org]
- 7. Clinical comparison of fenbufen and aspirin in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Fenoprofen and Ketoprofen: A Comparative Guide
This guide provides a detailed comparison of the in vitro potency of two widely used non-steroidal anti-inflammatory drugs (NSAIDs), Fenoprofen and Ketoprofen. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their comparative inhibitory effects on cyclooxygenase (COX) enzymes, supported by experimental data and methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase
Both Fenoprofen and Ketoprofen belong to the propionic acid class of NSAIDs.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][3][4] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in protecting the gastrointestinal lining and regulating platelet aggregation, and COX-2, which is primarily induced at sites of inflammation.[2][4] Both Fenoprofen and Ketoprofen are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2 isoforms.[3][4]
Comparative In Vitro Potency
The in vitro potency of NSAIDs is typically determined by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
A study by Cryer and Feldman (1998) provides a direct comparison of the IC50 values for Fenoprofen and Ketoprofen against human COX-1 and COX-2 in a whole blood assay. These values are summarized in the table below.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio |
| Fenoprofen | 5.8 | 11.9 | 0.49 |
| Ketoprofen | 0.5 | 4.6 | 0.11 |
Data sourced from Cryer and Feldman (1998).
Based on this data, Ketoprofen is a more potent inhibitor of both COX-1 and COX-2 in vitro compared to Fenoprofen, as indicated by its lower IC50 values. The COX-1/COX-2 selectivity ratio, calculated by dividing the COX-1 IC50 by the COX-2 IC50, provides an indication of the drug's relative selectivity. A ratio of less than 1 suggests a preference for inhibiting COX-1. In this comparison, both drugs show a preference for COX-1 inhibition, with Ketoprofen exhibiting a higher degree of selectivity for COX-1 over COX-2 than Fenoprofen.
Experimental Protocols
The following is a generalized experimental protocol for an in vitro cyclooxygenase (COX) inhibition assay based on common methodologies.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., heparin).
-
Test compounds (Fenoprofen, Ketoprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).
Procedure:
COX-1 Assay (Measurement of TxB2):
-
Aliquots of whole blood are incubated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
Blood is allowed to clot at 37°C for 60 minutes to induce platelet aggregation and subsequent TxB2 production via the COX-1 pathway.
-
The serum is separated by centrifugation.
-
The concentration of TxB2 in the serum is measured using an EIA kit.
COX-2 Assay (Measurement of PGE2):
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., aspirin) to block the COX-1 pathway.
-
LPS is added to the blood samples to induce the expression of COX-2 and incubated for 24 hours at 37°C.
-
The LPS-treated blood is then incubated with various concentrations of the test compounds or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
The plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using an EIA kit.
Data Analysis: The percentage of inhibition for each drug concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Prostaglandin Synthesis Pathway and NSAID Inhibition.
Caption: In Vitro COX Inhibition Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Studies of Fenoprofen Calcium Hydrate: A Comparative Analysis
For researchers and drug development professionals, a thorough understanding of the comparative efficacy and safety of nonsteroidal anti-inflammatory drugs (NSAIDs) is paramount. This guide provides a detailed comparison of Fenoprofen Calcium hydrate with other commonly used NSAIDs, including aspirin, ibuprofen, and naproxen, based on available head-to-head clinical trial data.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Fenoprofen, a propionic acid derivative, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, fenoprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
Below is a diagram illustrating the cyclooxygenase signaling pathway and the point of intervention for Fenoprofen.
Comparative Clinical Efficacy
Head-to-head clinical trials have evaluated the efficacy of fenoprofen calcium in various inflammatory and pain conditions.
Rheumatoid Arthritis
A randomized, double-blind, 26-week parallel study involving 216 patients with rheumatoid arthritis compared fenoprofen (2.4 g/day ) with aspirin (3.9 g/day ).[3] While both drugs showed improvement in most efficacy parameters, fenoprofen was found to be superior to aspirin in reducing the number of swollen joints, improving grip strength, and in the overall activity index (p < 0.05).[3] Patients also showed a preference for fenoprofen over aspirin.[3] Another double-blind, group-comparative study demonstrated that fenoprofen was as effective as aspirin in alleviating the symptoms of rheumatoid arthritis but with significantly fewer side effects.[4][5]
| Parameter | Fenoprofen Calcium (2.4 g/day ) | Aspirin (3.9 g/day ) | p-value |
| Reduction in Swollen Joints | Superior to Aspirin | - | < 0.05 |
| Improvement in Grip Strength | Superior to Aspirin | - | < 0.05 |
| Activity Index | Superior to Aspirin | - | < 0.05 |
| Patient Preference | Higher | Lower | < 0.05 |
Table 1: Efficacy of Fenoprofen vs. Aspirin in Rheumatoid Arthritis [3]
Soft-Tissue Rheumatism and Injuries
In a double-blind, crossover study of 50 patients with soft-tissue rheumatism, fenoprofen calcium (600 mg, four times daily) was compared to ibuprofen (400 mg, four times daily).[6] After seven days, there was no significant difference in 'pain at rest', 'pain on movement', 'tenderness', or 'sleep disturbance'. However, fenoprofen was significantly better in improving 'limitation of movement' and in the physician's assessment of the condition's severity.[6]
A separate double-blind, randomized trial in 77 patients with soft tissue sporting injuries compared fenoprofen calcium (400 mg, three times daily) with naproxen sodium (250 mg, three times daily) for seven days. Both treatments produced significant improvements in pain at night, swelling/bruising, and mobility, with no significant differences observed between the two groups.[7]
| Parameter | Fenoprofen Calcium | Ibuprofen | Naproxen Sodium |
| Limitation of Movement | Significantly Better | - | Not Compared |
| Physician's Severity Assessment | Significantly Better | - | Not Compared |
| Pain at Night | Significant Improvement | Not Assessed | Significant Improvement |
| Swelling/Bruising | Significant Improvement | Not Assessed | Significant Improvement |
| Mobility | Significant Improvement | Not Assessed | Significant Improvement |
Table 2: Efficacy in Soft-Tissue Conditions [6][7]
Safety and Tolerability Profile
A key differentiator among NSAIDs is their safety and tolerability, particularly concerning gastrointestinal side effects.
In the aforementioned rheumatoid arthritis study, the number and frequency of patient complaints and the incidence of abnormal SGOT levels were greater with aspirin than with fenoprofen.[3] Similarly, in the treatment of rheumatoid arthritis, another study reported "strikingly fewer side effects" with fenoprofen compared to aspirin, with nearly half of the aspirin-treated patients unable to tolerate the required dosage for six months due to side effects like tinnitus and deafness.[4][5]
In the comparison with ibuprofen for soft-tissue rheumatism, the study did not detail the comparative incidence of adverse effects.[6] The study comparing fenoprofen to naproxen in sports injuries noted that both treatments were well-tolerated with few reported drug-related side effects.[7]
| Adverse Event Profile | Fenoprofen Calcium | Aspirin |
| Patient Complaints | Lower Frequency | Higher Frequency |
| Abnormal SGOT Levels | Lower Incidence | Higher Incidence |
| Tinnitus and Deafness | Not Reported as a major issue | Reported in almost half of patients on 4g/day |
| Patient Dropouts due to Adverse Events | 23 out of 107 patients | 34 out of 109 patients |
Table 3: Comparative Safety of Fenoprofen vs. Aspirin in Rheumatoid Arthritis [3][4][5]
Experimental Protocols
The clinical trials cited in this guide followed rigorous methodologies to ensure the validity of their findings. Below is a generalized experimental workflow for a comparative NSAID clinical trial, based on the descriptions provided in the studies.
References
- 1. bmj.com [bmj.com]
- 2. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of benefit-to-risk ratios of aspirin and fenoprofen: controlled multicentre study in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of rheumatoid arthritis with fenoprofen: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of Rheumatoid Arthritis with Fenoprofen: Comparison with Aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between fenoprofen and ibuprofen in the treatment of soft-tissue rheumatism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SafetyLit: A comparison between fenoprofen calcium and naproxen sodium in the treatment of soft tissue sports injuries [safetylit.org]
A Comparative Guide to Validated Analytical Methods for Fenoprofen Calcium Hydrate
This guide provides a detailed comparison of validated analytical methods for the quantification of Fenoprofen Calcium hydrate in bulk drug substances and pharmaceutical formulations. The information is intended for researchers, scientists, and drug development professionals to assist in the selection of the most appropriate analytical technique for their specific needs.
Comparison of Analytical Methods
Three primary methods for the analysis of this compound are compared below: High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and Titrimetry. Each method offers distinct advantages and is suited for different analytical purposes.
Data Presentation
The following tables summarize the key performance parameters of the validated HPLC and UV-Spectrophotometric methods.
Table 1: Comparison of Validated HPLC and UV-Spectrophotometric Methods
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2 (USP)[2] | UV-Spectrophotometric Method[3] |
| Linearity Range | 10 - 80 µg/mL[1] | Not explicitly stated | 10 - 80 µg/mL[4][3] |
| Correlation Coefficient (r²) | 0.9998[1] | Not explicitly stated | 0.9924[4][3] |
| Accuracy (% Recovery) | 99.4% - 100.8%[1] | Not explicitly stated | 99.93% - 100.11%[4][3] |
| Precision (% RSD) | System: 0.69, Method: 0.5[1] | ≤ 2.0% for replicate injections | Intraday & Inter-day: <2%[4][3] |
| Limit of Detection (LOD) | 2.082 µg/mL[1] | Not explicitly stated | 5.209 µg/mL[4][3] |
| Limit of Quantification (LOQ) | 6.92 µg/mL[1] | Not explicitly stated | 15.78 µg/mL[4][3] |
| Wavelength (λmax) | 270 nm[1] | 272 nm | 270 nm[4][3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is highly specific and sensitive for the determination of Fenoprofen Calcium and its related substances.[5][6][7]
a) RP-HPLC Method 1 (Validated for Bulk Drug) [1]
-
Mobile Phase: A mixture of methanol and acetonitrile (80:20 v/v).
-
Column: Enable C18 (250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 270 nm.[1]
-
Injection Volume: 20 µL.
-
Temperature: Ambient (25°C).
-
Sample Preparation: A stock solution is prepared by dissolving the bulk drug in a mixture of methanol and acetonitrile. Further dilutions are made to fall within the linear range.[1]
b) RP-HPLC Method 2 (USP Assay Method) [2]
-
Mobile Phase: A degassed mixture of acetonitrile, water, and phosphoric acid (50:49.6:0.4).[2]
-
Column: 4.6-mm × 15-cm column containing 5-µm packing L7.[2]
-
Flow Rate: About 2 mL/min.[2]
-
Detection Wavelength: 272 nm.[2]
-
Diluting Solution: A mixture of methanol and water (700:300).[2]
-
Standard Preparation: Accurately weigh about 70 mg of USP Fenoprofen Calcium RS into a 100-mL volumetric flask. Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone, and dissolve by shaking. Dilute with Diluting solution to volume, and mix.[2]
-
Assay Preparation: Accurately weigh about 70 mg of Fenoprofen Calcium into a 100-mL volumetric flask. Add 0.5 mL of 0.5 N hydrochloric acid and 2 mL of acetone, and dissolve by shaking. Dilute with Diluting solution to volume, and mix.[2]
UV-Visible Spectrophotometry
A simple and rapid method suitable for the routine quality control of Fenoprofen Calcium in pharmaceutical formulations.[4][3]
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of Fenoprofen Calcium and dissolve in a small amount of DMSO. Dilute with phosphate buffer (pH 6.8) in a 100 mL volumetric flask to obtain a concentration of 1000 µg/mL. A working standard of 100 µg/mL is prepared by further dilution with the buffer.[4]
-
Calibration Curve: Prepare a series of dilutions ranging from 10 to 80 µg/mL from the working standard solution and measure their absorbance at 270 nm.[4][3]
Titrimetric Method (for Calcium Content)
This method, as per the USP monograph, is specific for the determination of the calcium content in Fenoprofen Calcium.[2]
-
Solvent: Alcohol and Dimethyl sulfoxide.[2]
-
Titrant: 0.05 M edetate disodium (EDTA).[2]
-
Indicator: Hydroxy naphthol blue.[2]
-
Procedure:
-
Prepare a test solution by dissolving about 750 mg of Fenoprofen Calcium, accurately weighed, in alcohol (with heat if necessary), cool, and dilute to 50 mL with alcohol.[2]
-
In a 150-mL beaker, mix 70 mL of water, 2 mL of sodium hydroxide solution (1 in 10), and about 0.3 g of hydroxy naphthol blue.[2]
-
Add about 1 mL of the Test solution and titrate to a blue endpoint with 0.05 M edetate disodium.[2]
-
Transfer 10.0 mL of the Test solution to the titrated solution and continue the titration to the blue endpoint with 0.05 M edetate disodium VS.[2]
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for this compound.
Caption: Workflow for analytical method validation.
Fenoprofen's Mechanism of Action
Fenoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.
Caption: Inhibition of Prostaglandin Synthesis by Fenoprofen.
References
A Comparative Analysis of the Ulcerogenic Effects of Fenoprofen and Naproxen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the ulcerogenic effects of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Fenoprofen and Naproxen. While both drugs are effective in managing pain and inflammation, their potential to induce gastric ulceration is a significant concern. This document summarizes key findings from a direct comparative study and provides context from other relevant research, alongside detailed experimental protocols and mechanistic diagrams to support further investigation in this area.
Executive Summary
A direct comparative study in albino rats has indicated that Naproxen exhibits a greater ulcerogenic potential than Fenoprofen. Microscopic examination of the gastric mucosa revealed that Naproxen induced the most significant damage, while Fenoprofen was found to be the least ulcerogenic of the substances tested in the study. This finding is crucial for risk-benefit assessments in both clinical practice and drug development.
Quantitative Data on Ulcerogenic Effects
Precise quantitative data from a direct head-to-head comparison of Fenoprofen and Naproxen is limited in the available literature. However, a key study by Daraz and Janjua (1990) provides a qualitative microscopic assessment. The following table summarizes their findings and includes representative quantitative data for Naproxen from other experimental studies to provide a baseline for its ulcerogenic potential.
| Drug | Animal Model | Dosage | Key Findings | Ulcer Index (Representative) | Reference |
| Naproxen | Albino Rat | Not Specified | Maximally ulcerogenic under light microscope. | Data not available from direct comparison | Daraz and Janjua, 1990 |
| Fenoprofen | Albino Rat | 32.3 mg/kg | Least ulcerogenic under light microscope. | Data not available from direct comparison | Daraz and Janjua, 1990; Daraz and Janjua |
| Naproxen | Rat | 20 mg/kg | - | 25.5 ± 2.5 | (Representative data from other studies) |
Note: The ulcer index is a composite score that can vary based on the specific scoring system used in a study. The value for Naproxen is provided as a representative example from non-comparative studies to illustrate its ulcerogenic capacity. The direct comparative study by Daraz and Janjua did not provide a specific ulcer index in its abstract.
Experimental Protocols
The following is a generalized experimental protocol for inducing gastric ulcers in rats with NSAIDs, based on methodologies reported in various studies. This protocol can be adapted to compare the ulcerogenic effects of Fenoprofen and Naproxen.
NSAID-Induced Gastric Ulcer Model in Rats
1. Animals:
-
Male Wistar or Sprague-Dawley rats, weighing between 150-200g, are commonly used.
-
Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
A period of acclimatization of at least one week is recommended before the experiment.
2. Drug Administration:
-
The test compounds (Fenoprofen and Naproxen) and a vehicle control (e.g., 1% gum acacia in distilled water) are prepared.
-
Rats are fasted for 24 hours prior to drug administration, with continued access to water.
-
The drugs are administered orally via gavage.
3. Ulcer Induction and Assessment:
-
Following a set period after drug administration (e.g., 4-6 hours), the animals are euthanized.
-
The stomachs are removed, opened along the greater curvature, and rinsed with saline to remove gastric contents.
-
The gastric mucosa is then examined for ulcers, typically under a dissecting microscope.
-
The severity of the ulcers is scored based on a predefined scale. A common scoring system is:
-
0: No ulcer
-
1: Redness and swelling of the mucosa
-
2: Single or multiple small erosions
-
3: Larger ulcers
-
4: Perforation
-
-
The Ulcer Index is then calculated for each group. A common formula is: Ulcer Index = (Mean severity score) + (Percentage of animals with ulcers / 10)
4. Histopathological Examination:
-
Stomach tissue samples can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of the gastric mucosa.
Visualizing the Mechanisms and Workflow
To aid in the understanding of the processes involved in NSAID-induced ulcerogenesis and the experimental approach to its study, the following diagrams are provided.
Signaling Pathway of NSAID-Induced Gastric Ulceration
Caption: Mechanism of NSAID-induced gastric ulcer formation.
Experimental Workflow for Comparative Ulcerogenic Study
Caption: Workflow for comparing ulcerogenic effects of NSAIDs.
Safety Operating Guide
Proper Disposal of Fenoprofen Calcium Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Fenoprofen Calcium hydrate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this non-steroidal anti-inflammatory drug (NSAID) in a laboratory setting. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Key Disposal and Safety Information
The following table summarizes essential information regarding this compound. This data is compiled from safety data sheets (SDS) to provide a quick reference for safe handling and disposal.
| Parameter | Value/Instruction | Citation |
| CAS Number | 71720-56-4 | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Disposal Method | Dispose of contents/container in accordance with local, state, and federal regulations. | [1][2] |
| Recommended Disposal Route | Offer to a licensed hazardous material disposal company or incineration in a facility equipped with an afterburner and scrubber. | [3] |
| Spill Cleanup | Absorb solutions with finely-powdered liquid-binding material. Decontaminate surfaces with alcohol. Dispose of contaminated material as per regulations. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1][4] |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains or water courses. | [1][3] |
Procedural Steps for Disposal
The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. The following step-by-step protocol outlines the recommended procedure for laboratory settings.
1. Waste Identification and Segregation:
-
Treat all surplus, expired, or contaminated this compound as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Halogenated and non-halogenated solvent wastes, for example, should generally be kept separate to manage disposal costs and complexities.[5]
2. Packaging and Labeling:
-
Place the waste in a container that is compatible with the chemical properties of this compound. The original container is often a suitable choice, provided it is in good condition.[6]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][7]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
3. Storage:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from incompatible materials.[6]
-
The storage area should have secondary containment to control any potential leaks.[6]
4. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS program or a contracted licensed hazardous waste disposal company.[3][8]
-
Do not dispose of this compound down the drain or in the regular trash.[1][9] Improper disposal can lead to environmental contamination and is a violation of regulations.[10][11]
5. Disposal of Contaminated Materials:
-
Any materials used for spill cleanup (e.g., absorbent pads, gloves) must be disposed of as hazardous waste in the same manner as the chemical itself.[1]
-
Empty containers that held this compound should be managed according to your institution's policy. For acutely hazardous materials (P-listed), this often involves triple rinsing the container with a suitable solvent, collecting the rinsate as hazardous waste, and then defacing the label before disposing of the container.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. medprodisposal.com [medprodisposal.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Operational Guide for Handling Fenoprofen Calcium Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Fenoprofen Calcium Hydrate, including personal protective equipment (PPE), procedural guidance for safe handling, and a comprehensive disposal plan.
Immediate Safety and Handling Protocols
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial to minimize exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Gloves | Chemical-impermeable gloves. Must be inspected prior to use.[3][4] |
| Body Protection | Protective Clothing | Fire/flame resistant and impervious clothing.[3][4] |
| Lab Coat | A standard lab coat should be worn over personal clothing. | |
| Respiratory Protection | Dust Mask | A type N95 (US) or equivalent dust mask is recommended.[5] |
Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is recommended.
-
Avoid Dust Formation: Take measures to prevent the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling the substance.[1][6]
-
Spill Management: In case of a spill, avoid breathing dust.[1] Evacuate the area and wear full PPE. Absorb spills with an inert material and collect for disposal.
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Protocols
The following provides a general methodology for the preparation of a stock solution and a basic in vitro experimental workflow.
Preparation of a Stock Solution
This protocol outlines the preparation of a Fenoprofen stock solution, a common first step in many experimental procedures.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Solubilization: Fenoprofen is soluble in organic solvents such as DMSO and ethanol. For a 10 mg/mL stock solution, for example, dissolve 10 mg of Fenoprofen in 1 mL of the chosen solvent.
-
Dilution: Further dilutions can be made in an appropriate buffer or cell culture medium to achieve the desired final concentration for your experiment.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C for long-term storage.
General In Vitro Experimental Workflow
This workflow illustrates a typical cell-based assay to evaluate the effects of Fenoprofen.
References
- 1. jpionline.org [jpionline.org]
- 2. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
